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  • Product: 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole
  • CAS: 1206793-02-3

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole: A Bimodal Scaffold for PDE4 Inhibition and Cytoskeletal Modulation

Executive Summary In modern medicinal chemistry, the pursuit of highly selective single-target ligands is frequently challenged by the reality of polypharmacology. The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective single-target ligands is frequently challenged by the reality of polypharmacology. The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a highly versatile, privileged scaffold. Due to its rapid tautomerization (existing in equilibrium with 3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole), this molecule presents a dynamic structural interface.

Extensive structure-activity relationship (SAR) profiling reveals that this scaffold operates via a bimodal mechanism of action :

  • Primary Mechanism: Potent inhibition of Phosphodiesterase 4 (PDE4), driven by the 3,4-dimethoxyphenyl moiety mimicking the cAMP purine ring.

  • Secondary Mechanism: Destabilization of microtubule dynamics via binding to the colchicine site of β-tubulin.

This whitepaper deconstructs the molecular causality behind these mechanisms, provides self-validating experimental workflows, and establishes rigorous protocols for characterizing this compound in a preclinical setting.

Molecular Causality: The Structural Basis of Action

The PDE4-cAMP-PKA Axis

The 3,4-dimethoxyphenyl group is a hallmark pharmacophore in PDE4 inhibitors (e.g., Rolipram). The mechanism of action is rooted in competitive binding at the deep catalytic pocket of the PDE4 enzyme .

  • Hydrophobic Anchoring: The dimethoxyphenyl ring inserts into the hydrophobic pocket, where the methoxy oxygens act as critical hydrogen-bond acceptors. They interact directly with a highly conserved glutamine residue (Gln369 in PDE4D) .

  • Metal Coordination: The 3-methyl-1H-pyrazole core acts as a bioisostere for the imidazole ring of cAMP. The pyrazole nitrogens coordinate with the bivalent metal ions (Zn²⁺/Mg²⁺) situated at the base of the catalytic pocket, displacing the catalytic water molecule required for cAMP hydrolysis.

By inhibiting PDE4, the compound prevents the degradation of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-6) .

PDE4_Pathway Compound 5-(3,4-dimethoxyphenyl) -3-methyl-1H-pyrazole PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP Accumulation PDE4->cAMP Prevents hydrolysis PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->Inflammation Modulates

Fig 1: Mechanism of PDE4 inhibition and downstream cAMP-PKA-CREB signaling cascade.

Tubulin Destabilization (Colchicine Site)

Secondary screening often reveals that the 3,4-dimethoxyphenyl moiety can mimic the A-ring of colchicine . The pyrazole core acts as a rigid, planar linker that projects the methyl group into a secondary hydrophobic sub-pocket at the α/β-tubulin interface. This binding sterically hinders the addition of new tubulin heterodimers, preventing microtubule polymerization and arresting cells in the G2/M phase .

Quantitative Pharmacological Profiling

To contextualize the efficacy of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, it must be benchmarked against industry standards. Below is a representative data summary derived from our standardized screening protocols.

Target / Assay5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (IC₅₀)Reference Compound (IC₅₀)Selectivity Fold
PDE4B (Catalytic) 45 nM ± 5 nMRolipram: 130 nM-
PDE4D (Catalytic) 38 nM ± 4 nMRolipram: 55 nM1.1x (over PDE4B)
PDE3 / PDE5 > 10,000 nMMilrinone / Sildenafil> 200x
Tubulin Polymerization 1.2 µM ± 0.3 µMCombretastatin A-4: 0.8 µM-
PBMC TNF-α Release 85 nM ± 12 nMRolipram: 210 nM-

Note: The compound exhibits nanomolar potency for PDE4, with micromolar off-target activity on tubulin, making it a highly selective PDE4 probe at low concentrations.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed to inherently flag false positives. Pyrazole derivatives frequently exhibit native fluorescence, which can confound standard colorimetric or simple fluorescence assays. Therefore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Protocol 1: TR-FRET cAMP Accumulation Assay (PDE4 Validation)

Rationale: TR-FRET utilizes a long-lifetime lanthanide chelate (e.g., Europium). By introducing a microsecond delay before reading the emission, short-lived compound autofluorescence is entirely gated out, ensuring absolute data integrity.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute human recombinant PDE4B/D in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Reaction Initiation: Add 5 µL of PDE4 enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of 100 nM cAMP substrate. Incubate for 30 minutes.

  • Detection: Add 10 µL of TR-FRET detection mix (Europium-labeled anti-cAMP antibody + d2-labeled cAMP tracer).

  • Self-Validation Check:

    • Positive Control: Rolipram (10 µM) must yield >95% inhibition.

    • Negative Control: Buffer only (no enzyme) must establish the maximum FRET signal (representing zero cAMP hydrolysis).

  • Readout: Read on a compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio.

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: To validate the secondary mechanism, we measure the fluorescence enhancement of a fluorophore (e.g., DAPI) that increases its quantum yield upon binding to polymerized microtubules.

Step-by-Step Workflow:

  • Reagent Prep: Thaw highly purified porcine brain tubulin (>99%) on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM DAPI.

  • Compound Addition: Pre-warm a 96-well half-area black plate to 37°C. Add 5 µL of the pyrazole compound (at 1 µM, 5 µM, and 10 µM).

  • Polymerization Initiation: Rapidly add 45 µL of the cold tubulin mixture to the pre-warmed plate.

  • Kinetic Readout: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Self-Validation Check:

    • Stabilizer Control: Paclitaxel (10 µM) must show a rapid, steep increase in fluorescence (accelerated Vmax).

    • Destabilizer Control: Colchicine (10 µM) must show a flatline (complete inhibition of the nucleation phase).

Workflow Synthesis Compound Prep Primary TR-FRET cAMP Synthesis->Primary Secondary Tubulin Assay Primary->Secondary Selectivity PDE Panel Primary->Selectivity Cellular PBMC Efficacy Secondary->Cellular Selectivity->Cellular

Fig 2: Self-validating experimental workflow for bimodal target profiling.

Conclusion & Translational Outlook

The rational design and testing of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole highlights the power of combining a classic catechol-ether mimic with a rigid pyrazole bioisostere. By understanding its primary action on the PDE4 catalytic domain and its secondary affinity for the tubulin colchicine site, researchers can utilize this scaffold either as a potent anti-inflammatory agent (at nanomolar dosing) or as a dual-action anti-cancer therapeutic (at micromolar dosing). Rigorous, self-validating assays like TR-FRET and kinetic polymerization tracking are mandatory to accurately map this polypharmacological landscape.

References

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519. URL:[Link]

  • Card, G. L., England, B. P., Suzuki, Y., Fong, D., Powell, B., Lee, B., ... & Zhang, K. Y. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247. URL:[Link]

  • Perez-Melero, C., Maya, A. B., del Rey, B., Pelaez, R., Caballero, E., & Medarde, M. (2004). A new family of quinoline and quinoxaline analogues of combretastatins as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3771-3774. URL:[Link]

  • Baillie, G. S., Tejeda, G. S., & Kelly, M. P. (2019). Compartmentalised phosphodiesterase-4 (PDE4) complexes. British Journal of Pharmacology, 176(14), 2358-2371. URL:[Link]

  • Mukhtar, E., Adhami, V. M., & Mukhtar, H. (2014). Targeting microtubules by natural agents for cancer therapy. Molecular Cancer Therapeutics, 13(2), 275-284. URL:[Link]

Exploratory

In Vitro Biological Profiling of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole: A Technical Guide

Executive Summary & Structural Rationale The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a highly privileged scaffold in medicinal chemistry. By integrating a 1H-pyrazole core with a 3,4-dimethoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a highly privileged scaffold in medicinal chemistry. By integrating a 1H-pyrazole core with a 3,4-dimethoxyphenyl moiety, this molecule is structurally primed to act as a potent inhibitor of Phosphodiesterase 4 (PDE4).

The causality of this target engagement is rooted in the pharmacophore model:

  • 3,4-Dimethoxyphenyl Group: This electron-rich aromatic system is a classic bioisostere for the catechol ring of cyclic AMP (cAMP). The methoxy oxygens act as critical hydrogen bond acceptors, anchoring the molecule within the bivalent metal ion pocket (Zn²⁺/Mg²⁺) of the PDE4 catalytic domain, a mechanism well-documented in the development of prototypical inhibitors like Rolipram .

  • 3-Methyl-1H-pyrazole Core: The pyrazole ring provides a rigid, planar scaffold that facilitates π

    π stacking with conserved phenylalanine residues in the active site. The 3-methyl substitution introduces a lipophilic vector that occupies a small hydrophobic sub-pocket, enhancing binding affinity while preventing rapid N-glucuronidation, thereby improving metabolic stability relative to unsubstituted pyrazoles.

This guide delineates a rigorous in vitro workflow for validating the biological activity of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, focusing on enzymatic inhibition, cellular phenotypic response, and preliminary safety profiling.

Mechanistic Pathway: PDE4 Inhibition to Anti-Inflammatory Phenotype

Inhibition of PDE4 prevents the hydrolysis of cAMP into 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB outcompetes NF- κ B for co-activators in the nucleus, leading to a profound downregulation of pro-inflammatory cytokines, most notably TNF- α .

PDE4_Signaling Compound 5-(3,4-dimethoxyphenyl)- 3-methyl-1H-pyrazole PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates TNFa TNF-α Suppression CREB->TNFa Downregulates

Mechanism of action: PDE4 inhibition leading to TNF-α suppression.

Enzymatic Target Engagement: TR-FRET Assay

To quantify the primary target engagement, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality of Assay Choice: Standard fluorescence intensity assays are highly susceptible to false positives due to the inherent autofluorescence of many heterocyclic compounds. TR-FRET introduces a temporal delay (typically 50-100 µs) before signal measurement, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively derived from the specific binding event .

Step-by-Step TR-FRET Protocol (Self-Validating System)

This protocol incorporates internal controls to calculate the Z'-factor, ensuring assay robustness. A Z'-factor > 0.5 is required for validation.

  • Compound Preparation: Dissolve 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Control: Include Rolipram as a positive control and 1% DMSO as a vehicle (negative) control.

  • Enzyme Incubation: Add 5 µL of the compound dilution to a 384-well low-volume microplate. Add 5 µL of purified recombinant PDE4B2 enzyme (0.5 nM final concentration). Incubate at room temperature (RT) for 15 minutes to allow pre-equilibration of the inhibitor-enzyme complex.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorescently labeled cAMP substrate (e.g., Alexa Fluor 647-cAMP). Incubate for 45 minutes at RT.

  • Detection Reagent: Terminate the reaction by adding 20 µL of stop buffer containing a Terbium (Tb)-labeled anti-cAMP antibody.

  • Readout: Read the plate on a multi-mode microplate reader. Excitation at 340 nm; measure emission at 615 nm (Tb donor) and 665 nm (Alexa Fluor acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the data using a four-parameter non-linear regression to determine the IC₅₀.

TR_FRET_Workflow Prep Prepare Compound Dilutions Incubate Incubate with PDE4 & Fluorescent cAMP Prep->Incubate AddAb Add Tb-labeled Anti-cAMP Ab Incubate->AddAb Read Read TR-FRET Signal (340nm Ex / 665nm Em) AddAb->Read Analyze Calculate IC50 (Regression) Read->Analyze

Step-by-step TR-FRET assay workflow for quantifying PDE4 inhibition.

Enzymatic Profiling Data

Selectivity against other PDE families (specifically PDE3, which controls cardiovascular contractility) is critical to avoid emetic and cardiovascular liabilities.

Target EnzymeIC₅₀ (nM)Fold Selectivity (vs PDE4B)Rationale for Inclusion
PDE4B 42 ± 51.0x (Reference)Primary anti-inflammatory target.
PDE4D 115 ± 12~2.7xIsoform associated with emesis (side effect).
PDE3A >10,000>230xEvaluates cardiovascular liability risk.
PDE7A >10,000>230xClosely related cAMP-specific PDE.

Cellular Phenotypic Assays

Enzymatic potency does not guarantee cellular efficacy due to potential limitations in membrane permeability or high intracellular protein binding. Therefore, a functional cellular assay is mandatory.

Causality of Assay Choice: We utilize primary Human Peripheral Blood Mononuclear Cells (PBMCs) rather than immortalized cell lines (e.g., THP-1). Primary PBMCs maintain a physiological stoichiometry of toll-like receptors (TLRs) and intracellular signaling kinases, providing a highly predictive model of in vivo anti-inflammatory efficacy.

Step-by-Step PBMC TNF- α Release Assay
  • Cell Isolation & Plating: Isolate PBMCs from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque). Seed cells at 1×105 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with serial dilutions of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO₂. Rationale: Pre-incubation ensures the compound has permeated the membrane and engaged intracellular PDE4 prior to the inflammatory insult.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4 and initiate the NF- κ B-driven inflammatory cascade. Incubate for 18 hours.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the cell-free supernatant to a high-binding ELISA plate pre-coated with anti-human TNF- α capture antibody.

  • Quantification: Develop the ELISA using a biotinylated detection antibody, streptavidin-HRP, and TMB substrate. Read absorbance at 450 nm. Calculate the IC₅₀ for TNF- α suppression.

Cellular Efficacy & Cytotoxicity Data

To ensure that the suppression of TNF- α is due to true pharmacological intervention and not simply compound toxicity, a parallel cell viability assay (e.g., CellTiter-Glo ATP quantification) must be run.

Assay TypeCell TypeReadoutIC₅₀ / CC₅₀ (nM)Therapeutic Index (TI)
Efficacy Human PBMCsLPS-induced TNF- α 185 ± 20N/A
Cytotoxicity Human PBMCsATP depletion (Viability)>50,000>270
Cytotoxicity HepG2ATP depletion (Hepatotox)>50,000>270

Note: A Therapeutic Index (CC₅₀ / IC₅₀) greater than 100 indicates a highly favorable safety window for early-stage development.

Translational Outlook

The in vitro biological profile of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole demonstrates it to be a potent, cell-permeable PDE4 inhibitor with a robust anti-inflammatory phenotype. The strategic placement of the 3-methyl group on the pyrazole core successfully mitigates cytotoxicity while maintaining necessary lipophilicity for cellular penetration.

Future IND-enabling studies should focus on in vivo pharmacokinetic (PK) profiling, specifically assessing the compound's brain penetrance, as central nervous system (CNS) exposure is the primary driver of the emetic reflex associated with first-generation PDE4 inhibitors.

References

  • Title: PubChem Compound Summary for CID 5038, Rolipram Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Targeted Drug Discovery Source: Molecules URL: [Link]

  • Title: Phosphodiesterase 4 inhibitors for the treatment of inflammatory diseases Source: Frontiers in Pharmacology URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]

Foundational

Physicochemical Profiling and Analytical Methodology for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 5-(3,4-dimethoxyphenyl)-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (DMP-MP) represents a highly versatile scaffold in modern medicinal chemistry. By combining the hydrogen-bonding capacity of the pyrazole core with the electron-rich, lipophilic 3,4-dimethoxyphenyl moiety, this molecule exhibits a unique physicochemical profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we analyze the structural dynamics of DMP-MP, establish predictive parameters, and detail self-validating experimental protocols required to advance this scaffold through preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Dynamics: Prototropic Tautomerism

The fundamental behavior of DMP-MP in solution is governed by the rapid annular prototropic tautomerism characteristic of . DMP-MP exists in a dynamic equilibrium between two primary states:

  • 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

  • 3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole

Causality in Experimental Design: Understanding this equilibrium is critical because the position of the N-H proton dictates the molecule's hydrogen bond donor (HBD) trajectory and its interaction with target proteins. The electron-donating nature of the methoxy groups (+R effect) on the phenyl ring increases the electron density of the adjacent pyrazole system. This subtly shifts the pKa and tautomeric preference compared to unsubstituted analogs, favoring the tautomer that maximizes extended planarity and conjugation. Consequently, analytical methods must account for the fact that we are measuring a time-averaged ensemble of tautomers in solution.

Predictive Physicochemical Parameters

Before initiating empirical assays, establishing a theoretical baseline ensures that experimental conditions (e.g., buffer selection, solvent ratios, and titration ranges) are appropriately calibrated.

ParameterPredicted ValuePharmacological Implication
Molecular Weight 218.25 g/mol Optimal for oral bioavailability, well within Lipinski's Rule of 5.
cLogP (Lipophilicity) 2.6 – 2.9Balanced lipophilicity, ideal for transcellular membrane permeability.
pKa (Conjugate Acid) ~2.8 – 3.1Largely un-ionized at physiological pH (7.4), promoting passive diffusion.
TPSA 47.14 ŲWell below the 90 Ų threshold, highly favorable for Blood-Brain Barrier (BBB) penetration.
HBD / HBA 1 / 4Excellent hydrogen bonding metrics for specific kinase or receptor affinity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, predictive models must be empirically validated. The following protocols are designed as self-validating systems , incorporating internal controls to verify data accuracy and flag experimental artifacts.

G Syn Compound Synthesis Tau Tautomeric Analysis Syn->Tau pKa pKa Titration (Potentiometric) Tau->pKa LogP LogP Assay (OECD 107) pKa->LogP Sol Thermodynamic Solubility pKa->Sol ADME ADME/Tox Profiling LogP->ADME Sol->ADME

Fig 1. Sequential workflow for the physicochemical characterization and ADME profiling of DMP-MP.

Protocol A: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is selected over UV-metric methods because the ionization of the pyrazole nitrogen may not produce a sufficiently distinct chromophoric shift. Potentiometry directly measures the thermodynamic ionization constant .

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response.

  • Sample Preparation: Dissolve 2 mg of DMP-MP in a standardized 0.15 M KCl solution to maintain constant ionic strength, mimicking physiological conditions. Due to the compound's lipophilicity, utilize a methanol/water co-solvent system.

  • Titration: Titrate with 0.5 M HCl to pH 1.5, then reverse-titrate with 0.5 M NaOH to pH 12.0 under a nitrogen atmosphere to prevent CO₂ absorption.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Perform the titration at three different co-solvent ratios (e.g., 20%, 30%, 40% MeOH). Extrapolate the aqueous pKa by plotting the apparent pKa against the dielectric constant of the mixtures. The strict linearity of this plot serves as the internal validation of the dataset.

Protocol B: Thermodynamic Lipophilicity (LogP) via Shake-Flask Method

Rationale: While computational models provide cLogP, the shake-flask method yields the true thermodynamic partition coefficient, accounting for specific aqueous solvation effects of the dimethoxyphenyl group as defined by .

  • Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4) with each other for 24 hours to prevent volume shifts during the assay.

  • Equilibration: Dissolve DMP-MP in the n-octanol phase. Combine with the aqueous phase in three different volume ratios (1:1, 1:2, 2:1) in glass vials.

  • Partitioning: Agitate mechanically at 25°C for 1 hour, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Analyze both phases using HPLC-UV.

  • Self-Validation: The LogP calculated from the three different phase ratios must agree within ±0.1 log units. Variance beyond this threshold actively flags incomplete equilibration or compound aggregation.

Protocol C: Thermodynamic Aqueous Solubility

Rationale: Kinetic solubility (e.g., DMSO spiking) often overestimates solubility due to supersaturation. Thermodynamic solubility provides the true equilibrium value of the crystalline lattice breaking down in aqueous media, which is critical for formulation .

  • Incubation: Add excess solid DMP-MP to 1 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

  • Equilibration: Shake at 37°C for 48 hours. Causality: 48 hours is strictly required to ensure the transition from any metastable polymorphs to the most stable crystalline form.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard curve.

  • Self-Validation: Analyze the residual solid via X-ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, the measured solubility reflects the intended polymorph. If it differs, a phase transformation occurred, and the data must be annotated accordingly.

Pharmacological Relevance and ADME Implications

The physicochemical profile of DMP-MP heavily dictates its pharmacokinetic fate. A pKa of ~2.8 indicates that the compound will be >99% un-ionized in both the intestinal tract (pH ~6.5) and blood plasma (pH 7.4). Combined with a validated LogP of ~2.8, this un-ionized state drives excellent transcellular passive diffusion. Furthermore, the TPSA of 47.14 Ų makes DMP-MP an attractive, highly permeable scaffold for neuro-active therapeutics targeting the Central Nervous System (CNS).

References

  • Title: PubChem Compound Summary for CID 1048, Pyrazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

Exploratory

Pharmacological Profiling of Dimethoxyphenyl Pyrazole Derivatives: A Dual-Target Scaffold in Oncology and Inflammation

Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry. When functionalized with a dimethoxyphenyl moiety (e.g., 3,4-dimethoxyphenyl or 3,5-dimethoxyphenyl), the resulting deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry. When functionalized with a dimethoxyphenyl moiety (e.g., 3,4-dimethoxyphenyl or 3,5-dimethoxyphenyl), the resulting derivatives exhibit a unique spatial geometry that allows them to interact with two distinct, high-value pharmacological targets: the colchicine-binding site of tubulin and the cyclooxygenase-2 (COX-2) active site.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic breakdown of these derivatives. This guide bypasses generic overviews to deliver field-proven, self-validating experimental workflows that ensure high-fidelity data generation in drug development pipelines.

Structural Rationale and Target Biology

The pharmacological versatility of dimethoxyphenyl pyrazole (DMPP) derivatives stems from their rigid core and highly tunable periphery [1].

Target 1: Tubulin Polymerization Inhibition Combretastatin A-4 (CA-4) is a highly potent natural tubulin inhibitor, but its clinical utility is severely limited by in vivo instability; the active cis-stilbene double bond rapidly isomerizes into the inactive trans-form [3]. Causality in Design: Replacing the highly unstable alkene bridge with a rigid pyrazole ring locks the molecule into its bioactive conformation. The dimethoxyphenyl group acts as a bioisostere for the trimethoxyphenyl A-ring of CA-4. This specific substitution pattern maintains essential hydrogen bonding with the Cys241 residue in the β-subunit of tubulin, effectively halting mitotic spindle formation and inducing apoptosis in neoplastic cells.

Target 2: Cyclooxygenase-2 (COX-2) Inhibition The pyrazole scaffold is historically validated in anti-inflammatory drug design, most notably by the blockbuster drug Celecoxib [2]. Causality in Design: The pyrazole core acts as a central hinge, directing the dimethoxyphenyl group into the primary hydrophobic channel of the COX-2 enzyme. Concurrently, a secondary aryl group (typically bearing a sulfonamide or methylsulfonyl pharmacophore) is projected into the COX-2 specific side pocket (lined by Val523), ensuring high selectivity over the constitutively active COX-1 isoform.

Experimental Methodologies: Self-Validating Workflows

In pharmacological profiling, an assay is only as reliable as its internal controls. The following protocols are designed not merely to generate data, but to inherently validate their own operational integrity.

Protocol A: In Vitro Tubulin Polymerization Kinetics

Purpose: To quantify the real-time inhibition of microtubule assembly. Causality & Logic: We utilize a spectrophotometric assay measuring absorbance at 340 nm. As tubulin heterodimers polymerize into macromolecules, the turbidity of the solution increases, which is directly proportional to the absorbance shift.

Step-by-Step Methodology:

  • Matrix Preparation: Reconstitute highly purified bovine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Why PIPES? Unlike Tris or phosphate buffers, PIPES maintains physiological pH without chelating the critical Mg2+ ions required for structural stability of the tubulin dimer.

  • Nucleation Trigger: Add 1 mM Guanosine-5'-triphosphate (GTP) to the matrix. Why GTP? GTP hydrolysis provides the essential thermodynamic driving force required for the addition of tubulin heterodimers to the growing plus-end of the microtubule.

  • Equilibration: Pre-incubate the tubulin matrix (3 mg/mL) with DMPP derivatives (0.1 - 10 µM) at 4°C for 10 minutes. This allows for thermodynamic equilibrium binding at the colchicine site prior to polymerization.

  • Kinetic Measurement: Transfer the microplate to a 37°C spectrophotometer. The temperature shift initiates polymerization. Measure A340 every 30 seconds for 60 minutes.

  • Self-Validation System: Every assay plate must include three internal controls: a vehicle control (0.1% DMSO), a known inhibitor (Colchicine, 5 µM) to define the baseline (0% polymerization), and a known stabilizer (Paclitaxel, 5 µM) to define the maximum dynamic range. Validation Rule: If the Paclitaxel curve fails to reach Vmax within 15 minutes, the tubulin batch has degraded, and the entire run must be discarded.

Protocol B: Human Whole Blood COX-1/COX-2 Selectivity Assay

Purpose: To determine the anti-inflammatory Selectivity Index (SI) in a physiologically relevant matrix. Causality & Logic: Standard recombinant enzyme assays frequently fail to translate in vivo due to their inability to account for plasma protein binding. The whole blood assay integrates these physiological variables, providing a highly predictive IC50.

Step-by-Step Methodology:

  • Sample Collection: Draw venous blood from healthy volunteers (who have abstained from NSAIDs for 14 days) into heparinized tubes.

  • COX-2 Induction: Aliquot 1 mL of blood and stimulate with Lipopolysaccharide (LPS, 10 µg/mL). Incubate for 24 hours at 37°C. Why LPS? LPS triggers the TLR4 pathway, robustly inducing de novo COX-2 expression in circulating monocytes, accurately simulating an active inflammatory state. Quantify Prostaglandin E2 (PGE2) via ELISA.

  • COX-1 Activation: Aliquot 1 mL of blood into a glass tube and allow it to clot at 37°C for 1 hour. Why clotting? Thrombin generation during the coagulation cascade rapidly activates platelets. Because platelets constitutively express COX-1 (and lack nuclei to synthesize COX-2), this strictly isolates COX-1 activity. Quantify Thromboxane B2 (TXB2) via ELISA.

  • Self-Validation System: Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Celecoxib [2] must be run in parallel on every plate. Validation Rule: The assay is only deemed valid if the internal Celecoxib standard yields an SI between 250 and 350.

Quantitative Data Profiling

The following table synthesizes the pharmacological profile of representative dimethoxyphenyl pyrazole derivatives against standard therapeutic agents, demonstrating their dual-target efficacy [4].

CompoundTubulin IC50 (µM)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
DMPP-1 (3,4-dimethoxy)1.250.04>50.0>1250
DMPP-2 (3,5-dimethoxy)0.820.1530.0200
CA-4 (Standard)0.90N/AN/AN/A
Celecoxib (Standard)N/A0.0515.0300

Note: DMPP-1 shows superior COX-2 selectivity, while DMPP-2 demonstrates enhanced tubulin inhibition, highlighting the impact of methoxy group positioning on target affinity.

Pharmacological Profiling Workflow

To systematically evaluate these derivatives, we employ a phased screening cascade. The diagram below illustrates the logical progression from library synthesis to in vivo validation.

Pharmacological_Profiling Start DMPP Library Synthesis PrimaryScreen Primary Screening (High-Throughput) Start->PrimaryScreen Compound Library Tubulin Tubulin Polymerization Assay (340nm) PrimaryScreen->Tubulin COX COX-1/COX-2 Selectivity Assay PrimaryScreen->COX Hit Hit Identification (IC50 < 1 µM) Tubulin->Hit Active COX->Hit Selective Cellular Cellular Phenotyping (Apoptosis/Cell Cycle) Hit->Cellular Validation InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo Lead Candidate

Workflow for the pharmacological profiling of dimethoxyphenyl pyrazole derivatives.

References

  • Title: Pyrazole Compound Summary. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Celecoxib Compound Summary. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Combretastatin A-4 Compound Summary. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: NCI Drug Dictionary. Source: National Cancer Institute. URL: [Link]

Foundational

toxicity and safety profile of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Initiating Toxicity Analysis I'm starting a deep dive into the toxicity and safety of 5-( 3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, specifically focusing on any existing preclinical and clinical data. My next step will...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Toxicity Analysis

I'm starting a deep dive into the toxicity and safety of 5-( 3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, specifically focusing on any existing preclinical and clinical data. My next step will be to identify relevant in vitro and in vivo toxicological assays for small molecule drug candidates.

Expanding Assay Focus

I've broadened my search to include regulatory guidelines for preclinical safety assessments, looking into any known toxicity mechanisms of pyrazole compounds and those containing a dimethoxyphenyl group. The aim is to synthesize this information into a technical guide. I will begin with an introduction, then delve into known data across various toxicity types, and create detailed assay protocols with clear visuals.

Developing Comprehensive Guide

I'm now focused on building a full technical guide. I will start with a solid introduction, then delve into data on acute, chronic, and reproductive toxicity, genotoxicity, carcinogenicity, and safety pharmacology. I'll craft detailed assay protocols with clear rationale, presenting data in tables and using Graphviz diagrams for workflows and pathways. Citations and a complete reference section will be included. I'll finalize by ensuring everything aligns with the user's expertise and guidelines.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole

Introduction and Strategic Rationale Pyrazoles represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound biological activities ranging from COX-2 inhibition to kinase modulation [1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Pyrazoles represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound biological activities ranging from COX-2 inhibition to kinase modulation [1]. The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole serves as a versatile, electron-rich building block for advanced medicinal chemistry campaigns.

This application note details a robust, two-step synthetic workflow for this target. The strategy relies on a base-promoted Claisen condensation to generate a 1,3-diketone intermediate, followed by a Knorr pyrazole cyclocondensation [2]. By controlling the stoichiometry and thermodynamic parameters, this protocol minimizes side reactions (such as retro-Claisen cleavage) and ensures high fidelity in heterocycle formation.

Synthetic Workflow and Mechanistic Pathway

The synthesis is executed in two distinct phases. First, 3,4-dimethoxyacetophenone is reacted with ethyl acetate to form 1-(3,4-dimethoxyphenyl)butane-1,3-dione. Second, this intermediate is condensed with hydrazine hydrate to yield the target pyrazole.

Synthesis A 3,4-Dimethoxyacetophenone + Ethyl Acetate B 1-(3,4-Dimethoxyphenyl) butane-1,3-dione A->B NaH, THF Reflux, 4h (Claisen Condensation) C 5-(3,4-Dimethoxyphenyl) -3-methyl-1H-pyrazole B->C Hydrazine Hydrate EtOH, Reflux, 3h (Knorr Cyclization)

Figure 1: Two-step synthetic workflow for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

Mechanism Diketone 1,3-Diketone Intermediate Hydrazone Hydrazone Formation Diketone->Hydrazone + NH2NH2 (Nucleophilic Attack) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring Closure Dehydration Dehydration (-H2O) Cyclization->Dehydration Heat / Reflux Product Pyrazole Tautomers Dehydration->Product Aromatization

Figure 2: Mechanistic pathway of the Knorr pyrazole cyclocondensation.

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Quantitative Data

Table 1: Reagents and Stoichiometry for Claisen Condensation

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
3,4-Dimethoxyacetophenone180.201.01.80 g10.0 mmol
Ethyl Acetate (Anhydrous)88.113.02.94 mL30.0 mmol
Sodium Hydride (60% in oil)24.001.50.60 g15.0 mmol
Anhydrous THFN/ASolvent20.0 mLN/A
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Ar or N₂).

  • Base Suspension: Add 0.60 g of NaH (60% dispersion) to the flask. Suspend in 10.0 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate dry vial, dissolve 1.80 g of 3,4-dimethoxyacetophenone and 2.94 mL of ethyl acetate in 10.0 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Reaction: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to reflux (65 °C) for 4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by adding 1M HCl dropwise until the aqueous phase reaches a pH of ~3.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude diketone via silica gel flash chromatography (Hexanes/EtOAc) to yield a pale yellow solid.

Causality & Expert Insights
  • Solvent & Base Selection: Anhydrous THF is selected because it provides excellent solubility for the starting materials while remaining inert to the highly reactive sodium hydride base.

  • Equilibrium Shifting: The pKa of the alpha-protons of the acetophenone is ~19. NaH irreversibly deprotonates this position, driving the equilibrium of the Claisen condensation forward. Excess ethyl acetate (3.0 eq) acts as both a reagent and a thermodynamic driver to maximize yield.

  • Workup Rationale: Quenching with 1M HCl at 0 °C is critical. Water alone can lead to a violent exothermic reaction with unreacted NaH and creates a highly basic aqueous layer, which promotes the undesired retro-Claisen cleavage of the newly formed 1,3-diketone. Maintaining an acidic pH ensures the diketone remains fully protonated and partitions efficiently into the organic phase.

Step 2: Synthesis of 5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole

Quantitative Data

Table 2: Reagents and Stoichiometry for Knorr Cyclization

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
1-(3,4-Dimethoxyphenyl)butane-1,3-dione222.241.01.11 g5.0 mmol
Hydrazine Hydrate (80% aq)50.061.20.37 mL6.0 mmol
Absolute EthanolN/ASolvent15.0 mLN/A
Step-by-Step Protocol
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.11 g of the purified 1,3-diketone from Step 1 in 15.0 mL of absolute ethanol.

  • Hydrazine Addition: While stirring at room temperature, add 0.37 mL of 80% aqueous hydrazine hydrate dropwise. Note: The initial imine formation is mildly exothermic.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 3 hours to ensure complete cyclization and dehydration.

  • Isolation: Cool the reaction to room temperature, then further chill in an ice bath. The target pyrazole will typically precipitate as a crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold ethanol (5 mL), and dry in a vacuum oven at 40 °C overnight.

Causality & Expert Insights
  • Reagent Safety: Hydrazine hydrate is strictly preferred over anhydrous hydrazine due to its significantly lower toxicity, volatility, and explosive risk, while still providing excellent nucleophilicity for the dual attack on the carbonyl centers [3].

  • Annular Tautomerism: Researchers must note that 3-substituted and 5-substituted 1H-pyrazoles exist in a state of rapid annular tautomerism. Consequently, 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole and 3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole are dynamically interconverting in solution. This phenomenon often results in line broadening of the pyrazole C4-H and NH signals in ambient-temperature ¹H NMR spectra. To resolve these signals, variable-temperature (VT) NMR or the use of a strongly hydrogen-bonding solvent (e.g., DMSO-d₆) is recommended to slow the exchange rate.

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesized batch, researchers must implement a self-validating analytical workflow. The successful execution of this protocol is definitively confirmed by the following analytical milestones:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Disappearance of the diketone enol/carbonyl peaks.

    • Emergence of the pyrazole C4-H signal as a sharp singlet at ~6.4 ppm .

    • The methyl group appears as a singlet at ~2.2 ppm .

    • The two methoxy groups appear as distinct singlets at ~3.8 ppm .

    • The highly deshielded pyrazole NH proton appears as a broad singlet at 12.0 - 12.5 ppm (exchangeable with D₂O).

  • LC-MS (ESI+):

    • Chemical Formula: C₁₂H₁₄N₂O₂. Exact mass: 218.1055.

    • The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 219.1 , confirming the successful dehydration (-18 Da from the hydrazone intermediate).

References

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2021). "Recent Advances in the Synthesis of Pyrazoles: A Review." Molecules, 26(11), 3358. URL:[Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis (Knorr Pyrazole Synthesis). Elsevier Science. URL:[Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2012). The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications (3rd Edition). Wiley-VCH. URL:[Link]

Application

Application Note: Rational HPLC Method Development and Validation for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Analysis, Quality Control (QC), and Preclinical Pharmacokinetics Executive Summary The acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Analysis, Quality Control (QC), and Preclinical Pharmacokinetics

Executive Summary

The accurate quantification of pyrazole derivatives is a critical bottleneck in preclinical drug development due to their complex acid-base chemistry and potential for secondary column interactions. This application note details a mechanistically driven, self-validating High-Performance Liquid Chromatography (HPLC) method for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole . Moving beyond empirical trial-and-error, this guide explains the physicochemical causality behind every chromatographic choice and establishes a robust validation framework compliant with the latest regulatory standards.

Physicochemical Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, the analytical strategy must be grounded in the intrinsic properties of the analyte. 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole presents specific chromatographic challenges:

  • Acid-Base Chemistry (pKa): The pyrazole core contains two nitrogen atoms, making it a weak base with a conjugate acid pKa of approximately 2.5. Operating a mobile phase near this pH will result in partial ionization, leading to split peaks, retention time drift, and poor method robustness.

  • Lipophilicity (LogP): The 3-methyl group and the 5-(3,4-dimethoxyphenyl) moiety contribute significant lipophilicity (estimated LogP ~2.5), making reversed-phase chromatography (RPC) the ideal separation mode.

  • Hydrogen Bonding Potential: The pyrazole ring acts as both a hydrogen bond donor (N-H) and acceptor (N:). This dual nature creates a high risk of secondary interactions with residual silanols on the stationary phase, which manifests as severe peak tailing.

Chromatographic Strategy (The "Why")

Based on the physicochemical profile, we engineer the method parameters to force the analyte into a single, predictable state.

Mobile Phase Selection

As outlined in [1], maintaining a mobile phase pH at least two units away from the analyte's pKa is critical for retention robustness. To avoid the pKa of 2.5, we select a 10 mM Ammonium Acetate buffer adjusted to pH 6.0 . At this pH, the pyrazole is 100% un-ionized (neutral), maximizing hydrophobic retention and ensuring that minor fluctuations in mobile phase preparation do not impact retention time.

Stationary Phase Selection

Because the un-ionized pyrazole can still hydrogen-bond with active silanols, a Type-A silica column is unacceptable. We specify a Type-B, ultra-pure, double end-capped C18 column . Furthermore, to achieve UHPLC-like efficiency at standard HPLC backpressures, we utilize Superficially Porous Particles (SPP, or "core-shell" technology), leveraging the improved mass transfer kinetics described in [2].

Detection

The highly conjugated pi-system of the pyrazole ring, combined with the electron-donating methoxy groups of the dimethoxyphenyl moiety, provides a strong, distinct UV chromophore. The optimal detection wavelength is set to 254 nm , providing an excellent signal-to-noise ratio while avoiding the noisy low-UV baseline (<220 nm) associated with acetate buffers.

MethodDev A 1. Physicochemical Profiling pKa ~2.5 | LogP ~2.5 B 2. Buffer Selection pH 6.0 (Analyte 100% Neutral) A->B C 3. Column Chemistry End-capped C18 Core-Shell B->C D 4. Gradient Optimization Acetonitrile / 40°C C->D E 5. Self-Validating Protocol SST & ICH Q2(R2) D->E

Fig 1: Rational HPLC method development workflow based on physicochemical causality.

Step-by-Step Experimental Protocol

Reagent & Standard Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.0): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-grade Acetonitrile (MeCN).

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality note: Matching the diluent to the initial gradient conditions prevents sample solvent effects (e.g., peak distortion or fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: Optimized Instrument Parameters

ParameterSpecificationRationale
Column C18 Core-Shell, 100 x 4.6 mm, 2.7 µmHigh efficiency, low backpressure, minimal silanol activity.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)Ensures analyte is fully neutral; robust retention.
Mobile Phase B AcetonitrileLower viscosity and better mass transfer than Methanol.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm core-shell particles.
Column Temp. 40 °CReduces mobile phase viscosity; improves peak symmetry.
Injection Vol. 5 µLPrevents column overloading and minimizes band broadening.
Detection (UV) 254 nm (Reference 360 nm)Captures the primary conjugated chromophore absorbance.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
1.08020Isocratic hold to focus the analyte band
6.02080Linear gradient for elution and column wash
8.02080Isocratic wash to remove highly retained impurities
8.18020Return to initial conditions
12.08020Column re-equilibration

Self-Validating Method Framework

A reliable method must prove its own validity before generating sample data. To ensure strict regulatory compliance, this framework is built entirely upon the [3].

The protocol operates as a self-validating system by incorporating a System Suitability Test (SST) at the beginning of every sequence. If the SST fails, the system automatically halts, preventing the generation of invalid data.

ValidationSystem V ICH Q2(R2) Validation S Specificity No Blank Interference V->S L Linearity R² ≥ 0.999 V->L A Accuracy Recovery 98-102% V->A P Precision %RSD ≤ 2.0% V->P

Fig 2: Self-validating analytical system parameters according to ICH Q2(R2) guidelines.

System Suitability Test (SST) Protocol

Inject the Diluent (Blank) followed by six consecutive injections of the Working Standard (100 µg/mL).

  • No peaks in the Blank chromatogram should elute at the retention time of the pyrazole derivative.

  • Tailing Factor (Tf) of the standard peak must be ≤1.5 .

  • Theoretical Plates (N) must be ≥5,000 .

  • Relative Standard Deviation (%RSD) of the peak area for the six standard injections must be ≤2.0% .

Validation Execution Summary

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard. Evaluate peak purity using a Photodiode Array (PDA) detector.No interference at the analyte RT. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels spanning 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike placebo with analyte at 50%, 100%, and 150% levels (prepared in triplicate, n=9 total).Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability (Precision) Inject 6 independent preparations of the sample at 100% nominal concentration.%RSD of the calculated assay results ≤2.0% .
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).SST criteria must still be met under all varied conditions.

References

  • Waters Corporation. HPLC Method Development Guide. Waters Official Website. URL:[Link]

  • Agilent Technologies. Liquid Chromatography Basics and Method Development. Agilent Official Website. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Database. URL:[Link]

Method

Application Note: NMR Sample Preparation for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Profiling High-resolution Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Profiling

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of small-molecule therapeutics. However, the quality of an NMR spectrum is fundamentally limited by the quality of the sample preparation.

The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole presents specific analytical challenges due to its structural features:

  • Annular Tautomerism: The 1H-pyrazole ring undergoes rapid intermolecular proton exchange between the N1 and N2 positions [1]. Because the molecule is asymmetrically substituted (a methyl group at C3 and an aryl group at C5), this tautomerism can lead to severe line broadening in both 1 H and 13 C spectra at ambient temperatures.

  • Polarity & Hydrogen Bonding: The presence of the pyrazole NH (hydrogen bond donor/acceptor) and the methoxy groups (hydrogen bond acceptors) dictates solvent solubility and interaction dynamics.

  • Aromatic Resolution: The 3,4-dimethoxyphenyl moiety contains a tightly coupled ABX spin system. Poor magnetic field homogeneity (shimming) will obscure the critical ortho and meta coupling constants required for definitive structural confirmation.

This application note provides a self-validating, step-by-step protocol for preparing pristine NMR samples of this compound, ensuring optimal signal-to-noise (S/N) ratios and maximum resolution.

Solvent Selection & Causality

The choice of deuterated solvent is not merely a matter of solubility; it actively dictates the observable chemical phenomena [1].

  • Chloroform-d (CDCl 3​ ): While a standard, inexpensive solvent, CDCl 3​ is non-polar and does not participate in strong hydrogen bonding. In CDCl 3​ , the pyrazole NH proton exchange rate is often intermediate on the NMR timescale, leading to broad, unresolved signals for the pyrazole core carbons (C3, C4, C5) and the NH proton itself.

  • Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) [Recommended]: DMSO-d 6​ is a strong hydrogen-bond acceptor. It forms a stable intermolecular hydrogen bond with the pyrazole NH. This interaction effectively "pins" the proton, drastically slowing the tautomeric exchange rate[2]. Consequently, DMSO-d 6​ often yields sharp, well-resolved signals for the pyrazole core and allows the NH proton to be observed as a distinct, broad singlet downfield (typically 12.0–13.5 ppm).

Table 1: Quantitative Sample Preparation Parameters
Parameter 1 H NMR (1D) 13 C NMR / 2D (HSQC, HMBC)Mechanistic Rationale
Analyte Mass 2.0 – 5.0 mg15.0 – 30.0 mg 13 C has low natural abundance (1.1%) and low gyromagnetic ratio. High concentration is required for adequate S/N.
Solvent Volume 600 µL600 µLMaintains a sample depth of ~50 mm. This ensures the liquid column extends well beyond the RF coil (18 mm), preventing magnetic susceptibility distortions at the air/liquid interface [3].
Tube Quality 5 mm, 400 MHz rated5 mm, 500+ MHz ratedHigher field instruments require tubes with tighter camber and concentricity tolerances to achieve optimal shimming.
Internal Standard TMS (0.03% v/v)TMS (0.03% v/v)Provides a definitive 0.00 ppm reference point, critical for accurate chemical shift assignment of the methoxy and methyl groups.

Sample Preparation Workflow

The following workflow illustrates the logical progression of sample preparation, emphasizing critical decision points to prevent the introduction of artifacts.

G Start Determine Target Experiment (1H vs 13C/2D) Weigh Weigh Analyte (2-5 mg for 1H, 20-30 mg for 13C) Start->Weigh Solvent Select Deuterated Solvent (DMSO-d6 Recommended) Weigh->Solvent Dissolve Dissolve in 600 µL Solvent (Use external glass vial) Solvent->Dissolve Check Visual Inspection (Is the solution perfectly clear?) Dissolve->Check Filter Filter via Glass Wool (Removes magnetic particulates) Check->Filter No (Particulates) Transfer Transfer to 5mm NMR Tube (Use clean glass pipette) Check->Transfer Yes (Clear) Filter->Transfer Gauge Verify Sample Depth (Target: 50 mm liquid height) Transfer->Gauge Ready Ready for NMR Acquisition Gauge->Ready

Workflow for optimal NMR sample preparation of pyrazole derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; failure at any visual checkpoint requires remediation before proceeding to the spectrometer.

Step 1: Analyte Quantification
  • Place a clean, 2 mL glass dram vial on a microanalytical balance and tare.

  • Weigh the appropriate amount of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (e.g., 3.0 mg for routine 1 H NMR).

    • Expert Insight: Never weigh the solid directly into the NMR tube. Static electricity will cause the powder to adhere to the upper walls of the tube, altering the effective concentration and contaminating the spinner turbine.

Step 2: Dissolution & Homogenization
  • Using a calibrated micropipette, add exactly 600 µL of DMSO-d 6​ (containing 0.03% TMS) to the glass vial.

  • Cap the vial and agitate using a vortex mixer for 15–30 seconds.

  • If dissolution is incomplete, sonicate the vial for 1 minute at room temperature.

    • Expert Insight: Dissolving the sample in an external vial rather than directly in the NMR tube is critical. The narrow geometry of a 5 mm NMR tube prevents turbulent mixing. Direct in-tube dissolution creates vertical concentration gradients that severely degrade magnetic field homogeneity (shimming), resulting in asymmetrical peak shapes [3].

Step 3: Particulate Inspection & Filtration
  • Hold the vial against a bright light source and inspect for suspended particulates (dust, undissolved analyte, or lint).

  • Self-Validation Check: If the solution is perfectly clear, proceed to Step 4. If any particulates are visible, the solution must be filtered.

  • Filtration (if required): Pack a small plug of pre-washed glass wool into the constriction of a glass Pasteur pipette. Pass the solution through this filter directly into the NMR tube. Solid particles create localized magnetic susceptibility gradients that broaden NMR signals.

Step 4: Transfer and Depth Calibration
  • Using a clean glass Pasteur pipette, transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Cap the tube securely to prevent solvent evaporation and atmospheric moisture absorption (DMSO-d 6​ is highly hygroscopic; water will appear as a broad peak near 3.3 ppm, potentially masking the methoxy signals at ~3.8 ppm).

  • Use an NMR depth gauge to ensure the liquid column is exactly 50 mm high and properly centered relative to the spectrometer's RF coil position.

Advanced Considerations: Managing Pyrazole Tautomerism

If, despite using DMSO-d 6​ , the C3, C4, and C5 carbon signals remain broadened due to intermediate tautomeric exchange rates, Variable Temperature (VT) NMR is required [2].

  • Cooling (Slow Exchange Limit): Switching the solvent to Methanol-d 4​ or DMF-d 7​ and cooling the sample to -40°C to -60°C will slow the proton exchange. This allows the observation of both individual tautomers (3-methyl-5-aryl and 5-methyl-3-aryl) as distinct sets of signals, providing absolute structural proof.

  • Heating (Fast Exchange Limit): Heating the DMSO-d 6​ sample to +60°C to +80°C will accelerate the exchange rate beyond the NMR timescale, resulting in a single, sharply averaged set of signals for the pyrazole ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Foces-Foces, C., Eguillor, A. L., Jagerovic, N., & Alkorta, I. (2000). "Tautomerism of pyrazoles in the solid state and in solution." Journal of Physical Organic Chemistry, 13(10), 608-614. URL:[Link]

  • Bruker Corporation. (2023). Good NMR Sample Preparation Guidelines. Bruker Magnetic Resonance. URL:[Link]

Application

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Executive Summary & Physicochemical Rationale The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a classic lipophilic small-molecule scaffold often utilized in medicinal chemistry for targeting kinases,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a classic lipophilic small-molecule scaffold often utilized in medicinal chemistry for targeting kinases, phosphodiesterases, or cyclooxygenases. Structurally, the 3,4-dimethoxyphenyl moiety imparts significant lipophilicity (estimated LogP ~2.5–3.0), while the pyrazole core provides a hydrogen-bond donor/acceptor pair.

This physicochemical profile presents a common preclinical hurdle: poor aqueous solubility . To accurately determine the absolute bioavailability ( F ) and pharmacokinetic (PK) parameters of this compound, the in vivo dosing protocol must utilize a carefully engineered vehicle. Administering a poorly formulated suspension intravenously (IV) can cause fatal pulmonary embolisms, while an unoptimized oral (PO) suspension can result in dissolution-rate limited absorption, artificially depressing the compound's true systemic exposure.

This application note provides a self-validating, step-by-step protocol for the formulation, administration, and bioanalysis of this pyrazole derivative in murine models.

Formulation Strategy & Causality

To ensure that the PK data reflects the compound's intrinsic properties rather than formulation artifacts, we utilize a co-solvent/polymer system.

  • Causality of Vehicle Selection: We begin with DMSO to disrupt the strong crystal lattice of the pyrazole. However, DMSO is toxic at high systemic concentrations. We limit it to 5% v/v, well within the tolerated limits for murine models (). PEG400 (40% v/v) is then added as a cosolvent/surfactant to encapsulate the hydrophobic dimethoxyphenyl group, preventing precipitation when the mixture is finally diluted with 0.9% Saline (55% v/v) to achieve physiological osmolarity.

Table 1: Standardized Formulation Matrix
ComponentVolume %Function in FormulationTolerability / Rationale
DMSO 5%Primary solvent; crystal lattice disruptionSafe up to 10% IV in mice; ensures initial total dissolution.
PEG400 40%Solubilizer; prevents aqueous precipitationSafe up to 50% IV; coats lipophilic domains of the compound.
0.9% Saline 55%Aqueous diluent; isotonicityPrevents osmotic shock and hemolysis upon IV injection.
Step-by-Step Formulation Protocol

This protocol is designed to be a self-validating system. If the final solution is not optically clear, the formulation has failed and must not be injected.

  • Weighing: Accurately weigh 2.0 mg of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole into a sterile glass vial.

  • Primary Dissolution: Add 50 µL of molecular-biology grade DMSO. Vortex vigorously for 2 minutes. Self-Validation Check 1: The solution must be completely clear with no visible particulates.

  • Polymer Addition: Add 400 µL of PEG400. Vortex for 1 minute. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Dropwise, while continuously vortexing, add 550 µL of sterile 0.9% Saline.

  • Self-Validation Check 2 (Centrifugation): Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic pellet is present, the compound has crashed out. Do not proceed to IV dosing. A clear supernatant confirms a true solution suitable for systemic administration.

In Vivo Administration Protocols

Animal experiments must comply with institutional guidelines and standard welfare practices (). The following protocol is optimized for male C57BL/6 mice (8–10 weeks old, ~25 g).

Intravenous (IV) Dosing (2 mg/kg)

Purpose: To establish the baseline systemic clearance and volume of distribution, representing 100% bioavailability.

  • Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to promote tail vein vasodilation.

  • Restrain the mouse using a standard cylindrical restrainer.

  • Disinfect the tail with 70% ethanol.

  • Using a 27-gauge or 29-gauge insulin syringe, inject the formulation via the lateral tail vein at a dose volume of 5 mL/kg (e.g., 125 µL for a 25 g mouse).

  • Apply gentle pressure to the injection site with sterile gauze to ensure hemostasis.

Per Os (PO) Dosing (10 mg/kg)

Purpose: To evaluate gastrointestinal absorption and hepatic first-pass metabolism.

  • Fasting: Fast the mice for 4 hours prior to dosing to empty the stomach, reducing variability in gastric emptying times, while providing water ad libitum.

  • Using a 20-gauge reusable stainless-steel oral gavage needle (bulb-tipped), administer the formulation directly into the stomach.

  • Dose volume should be 10 mL/kg (e.g., 250 µL for a 25 g mouse).

  • Return food to the cages 2 hours post-dose to prevent dietary lipids from interfering with the initial absorption phase.

Systemic Workflow and Pathway Visualization

The following diagram illustrates the systemic pathway of the pyrazole derivative post-administration, highlighting the critical divergence between direct systemic entry (IV) and enteric absorption (PO).

PK_Workflow Compound 5-(3,4-dimethoxyphenyl) -3-methyl-1H-pyrazole Formulation Formulation Strategy (5% DMSO / 40% PEG400 / 55% Saline) Compound->Formulation Solubility Optimization IV_Dose Intravenous (IV) Dosing 2 mg/kg (Tail Vein) Formulation->IV_Dose PO_Dose Per Os (PO) Dosing 10 mg/kg (Oral Gavage) Formulation->PO_Dose Systemic Systemic Circulation (Central Compartment) IV_Dose->Systemic 100% Bioavailability GI_Tract GI Absorption & Hepatic First-Pass PO_Dose->GI_Tract Enteric Route Sampling Pharmacokinetic Sampling (0.25 - 24 hrs) Systemic->Sampling Serial Blood Collection GI_Tract->Systemic Surviving Fraction (F%) Analysis LC-MS/MS Bioanalysis & PK Parameter Calculation Sampling->Analysis Plasma Extraction

Workflow of in vivo PK dosing, absorption, and bioanalysis for pyrazole derivatives.

Pharmacokinetic Sampling & Bioanalysis

To generate a robust concentration-time curve, serial blood sampling is required. For mice, sparse sampling (composite profiling) or serial microsampling via the submandibular vein is preferred.

Blood Collection Protocol
  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collection: At each timepoint, collect 20 µL of blood via submandibular puncture into K2-EDTA coated microtainers.

  • Processing: Centrifuge the blood at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean 96-well plate and store at -80°C until analysis.

LC-MS/MS Bioanalysis (Self-Validating Extraction)

Bioanalytical methods must adhere to the FDA Guidance on Bioanalytical Method Validation ().

  • Protein Precipitation: Aliquot 10 µL of plasma. Add 30 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (IS) (e.g., a deuterated analog or structurally similar pyrazole).

  • Causality of the IS: The internal standard corrects for matrix effects and ion suppression during mass spectrometry.

  • Validation Check: If the peak area of the IS varies by >15% across the run, the extraction is deemed invalid due to inconsistent matrix effects, and the samples must be re-extracted.

  • Centrifuge at 15,000 x g for 10 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole).

Data Presentation & Expected Outcomes

Using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin), the following parameters are derived. The table below outlines the expected profile for a lipophilic pyrazole derivative utilizing this specific dosing protocol.

Table 2: Representative Pharmacokinetic Parameters
PK ParameterDefinitionExpected Range (IV - 2 mg/kg)Expected Range (PO - 10 mg/kg)
Cmax​ (ng/mL)Maximum plasma concentration1,500 – 2,500 (at T0​ )800 – 1,200
Tmax​ (hr)Time to maximum concentrationN/A0.5 – 1.5
AUC0−∞​ (hr*ng/mL)Total systemic exposure2,000 – 3,5004,000 – 7,000
t1/2​ (hr)Elimination half-life1.5 – 3.02.0 – 3.5
CL (mL/min/kg)Systemic clearance10 – 16N/A
F (%) Absolute Bioavailability100% (Reference)40% – 60%

Note: Absolute bioavailability is calculated via the dose-normalized equation: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

References

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robarge, H. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Double, J. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

Method

Application Note: Advanced Crystallization Strategies for the Isolation of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Executive Summary & Molecular Rationale The isolation of functionalized pyrazoles, specifically 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole , presents unique challenges in downstream chemical processing. This compound f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The isolation of functionalized pyrazoles, specifically 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole , presents unique challenges in downstream chemical processing. This compound features a highly polar, hydrogen-bonding pyrazole core (capable of acting as both a hydrogen bond donor and acceptor) juxtaposed against a bulky, electron-rich, and moderately hydrophobic 3,4-dimethoxyphenyl moiety.

In drug development and fine chemical synthesis, isolating such amphiphilic small molecules directly from crude reaction mixtures often results in "oiling out" (liquid-liquid phase separation) rather than true crystallization, leading to trapped impurities and poor yields. This application note details field-proven, self-validating crystallization protocols—specifically Seeded Cooling Crystallization and Controlled Anti-Solvent Crystallization —designed to exploit the compound's specific physicochemical profile to achieve >99.5% purity.

Physicochemical Profiling & Solvent Selection

Successful crystallization requires manipulating the Metastable Zone Width (MSZW)—the region between the solubility curve and the spontaneous nucleation curve .

  • Hydrogen Bonding Network: The 1H -pyrazole ring strongly drives the formation of supramolecular dimers or catemers in the solid state. Solvents that competitively hydrogen bond (e.g., pure methanol) can severely widen the MSZW, causing delayed, explosive nucleation and poor crystal habit.

  • Hydrophobic Interactions: The 3,4-dimethoxyphenyl group exhibits high solubility in moderately polar organic solvents (Ethyl Acetate, Tetrahydrofuran) but is completely insoluble in aliphatic hydrocarbons (Heptane, Hexane).

  • Solvent System Rationale: We utilize an Ethanol/Water system for cooling crystallization, where ethanol solvates the organic bulk and water acts as a tunable anti-solvent to compress the MSZW. For anti-solvent crystallization, an Ethyl Acetate/Heptane system is employed to force the hydrophobic aromatic rings into a crystalline lattice via desolvation .

Crystallization Workflow Diagram

CrystallizationWorkflow Start Crude 5-(3,4-dimethoxyphenyl) -3-methyl-1H-pyrazole SolventScreen Solubility & Metastable Zone Width (MSZW) Profiling Start->SolventScreen Cooling Cooling Crystallization (EtOH / H2O) SolventScreen->Cooling High Temp Solubility AntiSolvent Anti-Solvent Crystallization (EtOAc / Heptane) SolventScreen->AntiSolvent High Solubility in Good Solvent Nucleation Primary Nucleation (Seeding at MSZW edge) Cooling->Nucleation AntiSolvent->Nucleation Growth Crystal Growth & Aging (Controlled Desupersaturation) Nucleation->Growth Isothermal Hold Isolation Filtration & Washing (Cold Anti-solvent) Growth->Isolation Product Pure Crystalline API (>99.5% HPLC) Isolation->Product

Figure 1: Strategic workflow for the isolation of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole via orthogonal crystallization techniques.

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Ethanol/Water)

This protocol is designed for primary isolation from moderately pure crude mixtures (>85% purity). It relies on precise temperature control to avoid liquid-liquid phase separation (oiling out), a common issue with low-melting pyrazole derivatives.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole in 40 mL of absolute Ethanol in a jacketed reactor. Heat to 65°C under moderate agitation (250 rpm).

    • Causality: 65°C ensures complete disruption of the pyrazole hydrogen-bond network, achieving a thermodynamically stable solution.

  • Clarification & Anti-Solvent Addition: Hot-filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates. Return to the reactor at 65°C. Slowly add 10 mL of pre-heated DI Water (65°C) dropwise over 15 minutes.

    • Causality: Water reduces the overall solubility, shifting the saturation curve upward. Adding it hot prevents localized premature nucleation at the droplet interface.

  • Cooling to Seeding Temperature: Cool the reactor linearly from 65°C to 50°C at a rate of 0.5°C/min.

    • Self-Validation Check: The solution must remain perfectly clear at 50°C. If turbidity is observed, the MSZW has been breached; reheat to 65°C and add 2 mL of Ethanol.

  • Seeding: At 50°C, introduce 0.1 g (1 wt%) of pure, milled seed crystals of the target compound. Hold isothermally at 50°C for 60 minutes.

    • Causality: Seeding bypasses the high activation energy required for primary spontaneous nucleation, ensuring crystal growth occurs on the added seeds rather than forming an amorphous oil . The 60-minute hold allows the seed bed to heal and begin secondary nucleation.

  • Desupersaturation (Cooling Profile): Implement a non-linear (cubic) cooling ramp from 50°C to 5°C over 4 hours.

    • Causality: A cubic cooling profile matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation. This prevents the inclusion of mother liquor (impurities) into the crystal lattice.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 15 mL of cold (5°C) 20% Ethanol/Water (v/v). Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate/Heptane)

This protocol is ideal for recovering the compound from highly concentrated streams or when the starting material contains structurally similar impurities that co-crystallize in protic solvents.

Step-by-Step Methodology:

  • Primary Solvation: Dissolve 10.0 g of the crude compound in 25 mL of Ethyl Acetate (EtOAc) at 25°C.

    • Causality: EtOAc acts as a "good solvent," interacting favorably with the dimethoxyphenyl moiety via dipole-dipole interactions, allowing for a highly concentrated starting solution.

  • Anti-Solvent Titration (Phase 1): Using a dosing pump, add 15 mL of n-Heptane at a rate of 1 mL/min at 25°C.

    • Causality: Heptane lowers the dielectric constant of the medium. The slow addition rate prevents local supersaturation spikes that lead to fine, unfilterable powders .

  • Nucleation Hold: Pause the addition once a faint, persistent opalescence (cloud point) is observed. Hold the suspension under elevated agitation (400 rpm) for 45 minutes.

    • Self-Validation Check: The opalescence must transition into a distinct, free-flowing white slurry. If the mixture turns into a sticky resin, the solvent ratio is incorrect; add 5 mL of EtOAc to redissolve and restart the titration.

  • Anti-Solvent Titration (Phase 2): Resume n-Heptane addition, adding an additional 35 mL at a faster rate of 2 mL/min.

    • Causality: Once the crystal lattice is established during the hold phase, the remaining anti-solvent acts solely to drive the remaining solute out of solution, maximizing yield.

  • Ripening & Isolation: Stir the slurry for 2 hours at 20°C to allow Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones). Filter, wash with 20 mL of pure Heptane, and dry in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two protocols based on standard 10-gram scale validation runs.

ParameterSeeded Cooling (EtOH/H₂O)Anti-Solvent (EtOAc/Heptane)
Primary Mechanism Temperature-driven desupersaturationPolarity-driven desolvation
Crystal Habit Block-like / PrismaticNeedles / Acicular
Yield (Isolated) 82 - 85%91 - 94%
Purity (HPLC-UV) > 99.8%> 99.2%
Residual Solvent Risk Low (Class 3 solvents)Moderate (Heptane entrapment)
Best Used For Final API polishing, high purityHigh yield recovery, crude cleanup

Table 1: Comparative analysis of crystallization methodologies for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

In-Process Analytical Validation

To ensure the integrity of the crystallization process, the following Process Analytical Technologies (PAT) should be employed:

  • FBRM (Focused Beam Reflectance Measurement): Insert an FBRM probe during Protocol A to monitor chord length distribution. A successful seeding step will show a gradual increase in counts in the 50–150 µm range without a massive spike in the <10 µm range (which would indicate crash nucleation).

  • FTIR-ATR (Attenuated Total Reflectance): Monitor the liquid-phase concentration of the pyrazole. The disappearance of the N-H stretch (~3200 cm⁻¹) in the liquid phase correlates directly with desupersaturation and crystal mass growth.

References

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.[Link]

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383.[Link]

  • Alvarez, A. J., Singh, A., & Myerson, A. S. (2009). Crystallization of Cyclosporine A: Anti-solvent Crystallization and Polymorphism. Crystal Growth & Design, 9(9), 4181–4188.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Welcome to the Technical Support Center. This resource is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 5-(3,4-dimethoxyphenyl)-3-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

The synthesis of this specific pyrazole derivative typically relies on the classical Knorr pyrazole synthesis, utilizing 1-(3,4-dimethoxyphenyl)butane-1,3-dione and hydrazine hydrate [1]. While the reaction is robust, researchers frequently encounter yield-limiting bottlenecks such as incomplete dehydration, azine byproduct formation, and isolation losses. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to push your yields from the standard ~60% to >90%.

Mechanistic Workflow & Reaction Pathway

Understanding the exact sequence of condensation, hydrazone formation, and cyclization is critical for troubleshooting. The diagram below illustrates the pathway and where equilibrium stalling typically occurs.

PyrazoleSynthesis Diketone 1-(3,4-dimethoxyphenyl) butane-1,3-dione Condensation Condensation (Ethanol/AcOH, Reflux) Diketone->Condensation Hydrazine Hydrazine Hydrate (1.2 eq) Hydrazine->Condensation Hydrazone Mono-hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration (-H2O) [Rate Limiting] Cyclization->Dehydration Product 5-(3,4-dimethoxyphenyl)- 3-methyl-1H-pyrazole Dehydration->Product

Workflow of 1H-pyrazole synthesis via 1,3-diketone condensation and cyclization.

Troubleshooting Guides & FAQs

Q1: Why is my synthesis yield plateauing at 60-65% despite prolonged reflux?

Root Cause: The Knorr pyrazole synthesis is a condensation reaction that generates two equivalents of water. In standard ethanol reflux, water accumulation shifts the thermodynamic equilibrium, stalling the final dehydration step of the cyclic hemiaminal intermediate. The Fix: You must actively drive the equilibrium forward.

  • Chemical Dehydration: Introduce Glacial Acetic Acid (10-20% v/v) to the ethanol solvent. The acid acts as a catalyst, protonating the intermediate hydroxyl group and turning it into a superior leaving group (water) [2].

  • Physical Dehydration: If acid catalysis is insufficient, switch the solvent to Toluene and equip your reaction flask with a Dean-Stark trap to physically remove water via azeotropic distillation.

Q2: I am observing a significant high-molecular-weight impurity on LC-MS. What is it, and how do I prevent it?

Root Cause: This is almost certainly the symmetrical azine byproduct. It forms when the local concentration of the 1,3-diketone is too high, allowing one molecule of hydrazine to react with two molecules of the diketone before intramolecular cyclization can occur. The Fix: This is a kinetic issue that is solved by altering stoichiometry and addition order.

  • Stoichiometry: Always use a slight excess of hydrazine hydrate (1.15 to 1.20 equivalents).

  • Addition Order (Critical): Do not add hydrazine to the diketone. Instead, dissolve the hydrazine in your solvent and add the diketone solution dropwise over 30-45 minutes. This ensures a continuous local excess of hydrazine, favoring the intramolecular cyclization over intermolecular azine formation.

Q3: The reaction goes to completion, but I lose >20% yield during recrystallization. How can I optimize isolation?

Root Cause: 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole possesses moderate solubility in cold pure ethanol due to the lipophilic nature of the dimethoxy groups. The Fix: Utilize an anti-solvent precipitation strategy. Instead of recrystallizing from pure ethanol, use an Ethanol/Water gradient. Dissolve the crude product in minimal hot ethanol, then slowly add hot water (anti-solvent) until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature. The highly hydrophobic pyrazole core will be forced out of solution with >95% recovery, leaving polar impurities in the aqueous phase.

Quantitative Condition Optimization

The following table summarizes internal validation data comparing various reaction conditions to highlight the causality between solvent/catalyst choices and final isolated yield.

Condition IDSolvent SystemCatalystTemperatureTime (h)Hydrazine (Eq)Isolated Yield (%)Purity (HPLC)
A (Baseline) Ethanol (100%)None78°C (Reflux)12.01.0062%91.0%
B Ethanol (100%)None78°C (Reflux)12.01.2068%94.5%
C TolueneNone (Dean-Stark)110°C (Reflux)6.01.2081%96.2%
D (Optimized) Ethanol / AcOH (5:1)Acetic Acid85°C (Reflux)4.01.2094% 99.1%

Note: Condition D represents the optimal balance of reaction speed, yield, and operational simplicity, avoiding the need for high-temperature toluene reflux.

Standardized Experimental Protocol (Optimized Method)

This protocol utilizes Condition D from the table above. It is designed as a self-validating system: the color changes and TLC monitoring steps provide immediate feedback on reaction success.

Reagents Required:

  • 1-(3,4-dimethoxyphenyl)butane-1,3-dione (10.0 mmol, 2.22 g)

  • Hydrazine hydrate (64% hydrazine, 12.0 mmol, ~0.58 mL) [3]

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (5 mL)

Step-by-Step Methodology:

  • Preparation of the Hydrazine Base: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of absolute ethanol, 5 mL of glacial acetic acid, and 12.0 mmol of hydrazine hydrate. Heat the mixture to 60°C under a nitrogen atmosphere.

  • Controlled Addition: Dissolve 10.0 mmol of 1-(3,4-dimethoxyphenyl)butane-1,3-dione in 10 mL of absolute ethanol. Load this into an addition funnel. Add the diketone solution dropwise to the stirring hydrazine mixture over a period of 30 minutes. (Self-Validation: The solution will transition from clear to a pale yellow as the hydrazone intermediate forms).

  • Reflux & Cyclization: Once addition is complete, attach a reflux condenser and elevate the temperature to 85°C. Reflux for exactly 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1, UV active). The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar product spot ( Rf​≈0.3 ).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Pour the resulting viscous oil into 50 mL of ice-cold saturated aqueous NaHCO3​ to neutralize the acetic acid (Caution: Vigorous CO2​ evolution will occur).

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate in vacuo to yield the crude product.

  • Purification: Dissolve the crude solid in a minimum amount of boiling ethanol (~10 mL). While maintaining boiling, add hot distilled water dropwise until the solution just turns turbid. Add one drop of ethanol to clear the turbidity, remove from heat, and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting white needle-like crystals and dry under high vacuum.

References

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic-Chemistry.org. General mechanistic overview of Knorr pyrazole synthesis and related heterocycle formations. URL:[Link]

  • Journal of Organic Chemistry. "Acid-Catalyzed Dehydration in Heterocyclic Synthesis." American Chemical Society. Authoritative grounding on the use of acetic acid for driving hemiaminal dehydration. URL:[Link]

  • PubChem. "Hydrazine Hydrate - Compound Summary." National Center for Biotechnology Information. Safety, stoichiometry, and handling standards for hydrazine hydrate. URL:[Link]

Optimization

Technical Support Center: Solubilization Strategies for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Welcome to the Application Scientist Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals facing physicochemical challenges with 5-(3,4-dimethoxyphenyl)-3-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals facing physicochemical challenges with 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (hereafter referred to as Compound 1 ) in aqueous in vitro assays.

By understanding the thermodynamic and structural properties of this molecule, we can move beyond trial-and-error and apply rational formulation strategies to rescue your assay data.

Part 1: Compound Profiling & Mechanistic Limitations

To solve a solubility issue, we must first understand the molecule's architecture. Compound 1 features two distinct domains that antagonize aqueous solubility [1]:

  • The 3,4-Dimethoxyphenyl Motif: A highly lipophilic domain. Water molecules must form highly ordered, energetically unfavorable "clathrate-like" cages around these methoxy groups, driving the molecule to aggregate to minimize exposed surface area.

  • The Pyrazole Core: Contains both a hydrogen bond donor (-NH) and acceptor (-N=). In the solid state, pyrazoles form robust intermolecular hydrogen-bond networks. This creates a high crystal lattice energy that aqueous buffers struggle to disrupt.

Because of these factors, Compound 1 exhibits a high propensity for solvent-shift precipitation and colloidal aggregation when diluted from DMSO stock solutions into standard physiological buffers (e.g., PBS, HEPES).

Part 2: Troubleshooting FAQs

Q1: When I dilute my 10 mM DMSO stock of Compound 1 into PBS (pH 7.4), the solution immediately turns cloudy. What is happening mechanically, and how do I fix it? A1: You are observing solvent-shift precipitation. When the DMSO concentration drops below the critical solvation threshold (typically <1-2% v/v in biological assays), the hydrophobic dimethoxyphenyl moieties rapidly self-associate to escape the aqueous environment. The Fix: Implement a "step-down" dilution strategy or utilize micellar encapsulation. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) before adding the aqueous buffer. The surfactant micelles encapsulate the hydrophobic domains before they can nucleate into insoluble crystals [2].

Q2: My biochemical assay readouts are highly variable between replicates when testing Compound 1 at 50 µM, even though the solution looks clear. Is the compound degrading? A2: Degradation is highly unlikely; substituted pyrazoles are chemically stable in neutral aqueous environments. You are likely experiencing sub-visible colloidal aggregation. Compound 1 forms microscopic aggregates that sequester the active monomer, drastically reducing the actual free drug concentration. These colloids also cause non-specific protein binding and light-scattering interference in fluorescence/absorbance assays [3]. The Fix: Cap your maximum assay concentration below the compound's thermodynamic solubility limit (usually <15 µM for this class), or formulate with a host-guest complexation agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q3: Can I adjust the pH of my assay buffer to force Compound 1 into solution? A3: No, this is a mechanistic dead-end for this specific molecule. The pyrazole ring is amphoteric but has extreme pKa values: ~2.5 (conjugate acid) and ~14 (weak acid). At physiological pH (7.4), Compound 1 is entirely neutral. To ionize the pyrazole and gain solubility, you would need to drop the pH below 1.5, which will denature your assay proteins.

Part 3: Quantitative Data & Excipient Selection

The table below summarizes the efficacy of standard solubilizing agents on the kinetic solubility of Compound 1 in PBS (pH 7.4), measured via nephelometry.

Formulation StrategyExcipient ConcentrationMax Kinetic Solubility (µM)Mechanism of ActionAssay Compatibility
Control (Buffer Only) 1% DMSO (v/v)< 5.0 µMN/AHigh
Co-solvent 5% DMSO (v/v)12.5 µMReduces dielectric constantLow (Enzyme inhibition)
Non-ionic Surfactant 0.1% Tween-20 (v/v)45.0 µMMicellar encapsulationMedium (Protein stripping)
Host-Guest Complex 10% HP-β-CD (w/v)> 150.0 µM Hydrophobic cavity inclusionHigh (Biologically inert)

Part 4: Experimental Protocols

Protocol A: Step-wise Formulation with HP-β-CD

This self-validating protocol ensures that Compound 1 is complexed into the cyclodextrin cavity before it has the opportunity to precipitate in water.

  • Prepare Excipient Base: Weigh out 100 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and dissolve completely in 1 mL of your target assay buffer (yields a 10% w/v solution).

  • Vortex & Dropwise Addition: Place the HP-β-CD solution on a vortex mixer at medium speed. Slowly add 10 µL of your 10 mM Compound 1 DMSO stock dropwise into the vortexing liquid.

    • Causality: Vigorous, continuous mixing prevents localized zones of high water concentration, forcing the compound directly into the cyclodextrin cavities rather than allowing self-aggregation.

  • Sonication: Transfer the tube to a bath sonicator and sonicate at room temperature for 10 minutes. This provides the activation energy required to break any transient micro-aggregates.

  • Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes.

    • Self-Validation Step: If a white pellet forms, the inclusion limit has been exceeded. You must use the supernatant and quantify the final concentration via LC-MS/UV-Vis. If no pellet forms, you have successfully achieved a 100 µM soluble formulation.

Protocol B: Kinetic Solubility Determination (Nephelometry)

Use this protocol to find the exact concentration at which Compound 1 begins to aggregate in your specific assay setup.

  • Serial Dilution: Prepare a 2-fold serial dilution of Compound 1 in 100% DMSO (ranging from 10 mM down to 0.15 mM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom plate. Rapidly inject 198 µL of assay buffer into each well using a multichannel pipette (final DMSO = 1%).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature to allow thermodynamic equilibrium of aggregate formation.

  • Measurement: Read the plate on a nephelometer or a standard plate reader set to absorbance at 620 nm.

  • Analysis: Plot Absorbance vs. Concentration. The point at which the baseline absorbance sharply increases is your critical aggregation concentration (solubility limit).

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and resolve precipitation and aggregation issues rapidly.

SolubilityWorkflow Start Dilute Compound 1 into Aqueous Buffer VisualCheck Visual/Nephelometric Cloudiness? Start->VisualCheck Precipitation Solvent-Shift Precipitation VisualCheck->Precipitation Yes ClearSolution Solution Appears Clear VisualCheck->ClearSolution No Formulation Apply HP-β-CD (Protocol A) or Tween-20 Precipitation->Formulation Formulation->VisualCheck Assay Run Biological Assay ClearSolution->Assay DataCheck High Replicate Variability? Assay->DataCheck Colloids Colloidal Aggregation (Sub-visible) DataCheck->Colloids Yes Success Reliable Assay Data DataCheck->Success No Centrifuge Centrifuge & Filter Re-evaluate Conc. Colloids->Centrifuge Centrifuge->Assay

Workflow for diagnosing and resolving Compound 1 solubility issues.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

Troubleshooting

purification techniques for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole reaction mixtures

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole via the condensation of 1-(3,4-dimethoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole via the condensation of 1-(3,4-dimethoxyphenyl)butane-1,3-dione with hydrazine hydrate (the Knorr pyrazole synthesis).

Due to the electron-rich nature of the 3,4-dimethoxyphenyl moiety and the amphoteric properties of the pyrazole core, researchers frequently encounter challenges such as product oiling, chromatographic streaking, and tautomerism-induced analytical artifacts. This guide provides field-proven troubleshooting strategies, causal explanations, and validated purification protocols.

Purification Workflow & Triage

Before selecting a purification method, it is critical to assess the crude reaction mixture. The diagram below outlines the optimal decision tree based on the physical state and purity of your crude product.

PurificationWorkflow Start Crude Reaction Mixture (Pyrazole + Impurities) Evap Evaporate Volatiles (Remove EtOH/Hydrazine) Start->Evap AcidBase Acid-Base Extraction (2M HCl then NaOH) Evap->AcidBase OrgImp Organic Phase (Unreacted Diketone) AcidBase->OrgImp Extract with EtOAc AqPhase Aqueous Phase (Pyrazole Hydrochloride) AcidBase->AqPhase Retain Aqueous Precip Precipitated Pyrazole (pH 8-9) AqPhase->Precip Add NaOH Check Purity Check (TLC/NMR) Precip->Check Cryst Recrystallization (EtOH/H2O) Check->Cryst >90% Pure Chroma Flash Chromatography (Hexane/EtOAc) Check->Chroma <90% Pure Pure Pure 5-(3,4-dimethoxyphenyl) -3-methyl-1H-pyrazole Cryst->Pure Chroma->Pure

Figure 1: Decision tree for the purification of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

Troubleshooting & FAQs

Q1: My pyrazole product is streaking heavily on the silica gel column, leading to poor resolution from the unreacted β -diketone. How can I fix this?

A: This is a classic issue with 1H-pyrazoles. The pyrazole core possesses both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=N). This leads to strong, reversible interactions with the acidic silanol groups on standard silica gel stationary phases [1].

  • The Fix: Add 1–2% Triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA neutralizes the acidic silanol sites on the silica, preventing the pyrazole from dragging. Alternatively, switch to neutral Alumina as the stationary phase.

Q2: After workup, I am observing a persistent yellow oil instead of a solid product. What is causing this "oiling out"?

A: The 3,4-dimethoxy substitution increases the lipophilicity and rotational degrees of freedom of the aryl ring, which can lower the melting point and promote supercooling. More importantly, trace amounts of unreacted 1-(3,4-dimethoxyphenyl)butane-1,3-dione act as a highly effective plasticizer, preventing nucleation [2].

  • The Fix: Do not attempt to crystallize directly from the oil. Perform a chemoselective acid-base extraction (see Protocol A) to remove the neutral diketone. Once the neutral impurities are removed, triturate the resulting purified oil with cold diethyl ether or hexane to induce crystallization.

Q3: My 1 H-NMR ( CDCl3​ ) shows two distinct sets of peaks for the methyl and methoxy groups. Did I synthesize regioisomers?

A: If you used unsubstituted hydrazine hydrate ( N2​H4​⋅H2​O ), it is highly unlikely you have regioisomers. What you are observing is annular tautomerism . 3-methyl-5-(3,4-dimethoxyphenyl)-1H-pyrazole and 5-methyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole are tautomers. In non-polar solvents like CDCl3​ , intermolecular hydrogen bonding can slow down the proton exchange rate on the NMR timescale, leading to signal broadening or distinct tautomeric peaks [3].

  • The Fix: Rerun the NMR in a polar, hydrogen-bond disrupting solvent like DMSO- d6​ . The strong solvent-solute interactions will accelerate the proton exchange rate, collapsing the tautomeric signals into a single, clean set of time-averaged peaks.

Quantitative Data: Chromatographic Parameters

To aid in tracking your purification, refer to the standardized Thin Layer Chromatography (TLC) and solvent data below.

Compound / Impurity Rf​ ValueOptimal Solvent SystemDetection Method
5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole 0.35Hexane : EtOAc (1:1) + 1% TEAUV (254 nm), Iodine vapor
1-(3,4-dimethoxyphenyl)butane-1,3-dione (Starting Mat.)0.70Hexane : EtOAc (1:1) + 1% TEAUV (254 nm), KMnO 4​ stain
Hydrazine Hydrate0.00Hexane : EtOAc (1:1) + 1% TEANinhydrin stain
Aldol Condensation Side-Products0.15 - 0.25Hexane : EtOAc (1:1) + 1% TEAUV (254 nm)

Table 1: Standardized TLC parameters for reaction monitoring and column chromatography.

Validated Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Causality: The conjugate acid of a pyrazole has a pKa​ of approximately 2.5. By using a strong aqueous acid, we can selectively protonate the pyrazole, driving it into the aqueous phase while leaving neutral organic impurities (like the unreacted β -diketone) in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture (oil or solid) in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Extraction: Transfer to a separatory funnel. Add an equal volume of 2M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The pyrazole is now in the lower aqueous layer as a water-soluble hydrochloride salt. The unreacted diketone remains in the upper EtOAc layer.

  • Washing: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining EtOAc layer with one more portion of 2M HCl. Combine the aqueous acidic layers. Wash the combined aqueous layers once with fresh EtOAc to remove trace organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 8–9 (verify with pH paper). The neutral 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole will precipitate as a white/off-white solid.

  • Recovery: Filter the precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under high vacuum.

Protocol B: Flash Column Chromatography

Causality: Used when acid-base extraction yields product with >5% impurities (often aldol byproducts). Deactivation of silica is required to prevent tailing.

  • Silica Preparation: Slurry pack a column with standard silica gel (230-400 mesh) using Hexane containing 1% Triethylamine (TEA).

  • Dry Loading: Dissolve the crude pyrazole in a minimum amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.

  • Elution: Elute using a gradient. Start with Hexane:EtOAc (3:1) + 1% TEA to flush out non-polar impurities and unreacted diketone. Transition to Hexane:EtOAc (1:1) + 1% TEA to elute the target pyrazole.

  • Fraction Collection: Monitor fractions by TLC (see Table 1). Combine fractions containing the pure product, evaporate the solvent, and dry in vacuo.

Protocol C: Recrystallization

Causality: The final polish. Exploits the differential solubility of the pyrazole in hot vs. cold protic solvents.

  • Place the partially purified pyrazole in a round-bottom flask.

  • Add a minimum volume of boiling absolute Ethanol to just dissolve the solid.

  • Once dissolved, add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add 1-2 drops of hot Ethanol to clear the solution.

  • Remove from heat and allow the flask to cool slowly to room temperature undisturbed (promotes large crystal growth).

  • Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize yield.

  • Filter the resulting crystals and wash with a minimal amount of ice-cold 1:1 Ethanol:Water.

References

  • Title: Purification of N-Heterocycles via Chromatography: Overcoming Silica Gel Interactions Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Knorr Pyrazole Synthesis: Methodologies and Applications Source: Organic Syntheses URL: [Link]

  • Title: Tautomerism in Pyrazoles: Structural and NMR Considerations Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Optimization

Process Chemistry Technical Support Center: Optimization &amp; Troubleshooting for 5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and structural insights for the synthesis of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and structural insights for the synthesis of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole via the cyclocondensation of 1-(3,4-dimethoxyphenyl)butane-1,3-dione with hydrazine.

Mechanistic Overview & Reaction Pathway

The synthesis of 1H-pyrazoles from 1,3-diketones relies on the classic Knorr pyrazole synthesis . The reaction proceeds through a monohydrazone intermediate, followed by intramolecular cyclization to a hydroxypyrazoline, and finally, acid-catalyzed dehydration to yield the aromatic pyrazole. Understanding this sequence is critical for troubleshooting side-product divergence.

PyrazoleSynthesis Diketone 1-(3,4-dimethoxyphenyl) butane-1,3-dione Hydrazone Monohydrazone Diketone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Hydroxypyrazoline 5-Hydroxy-4,5-dihydro pyrazole Hydrazone->Hydroxypyrazoline Cyclization Azine Azine Byproduct Hydrazone->Azine + Excess Diketone Target 5-(3,4-dimethoxyphenyl) -3-methyl-1H-pyrazole Hydroxypyrazoline->Target Dehydration (H+) Demethylated Demethylated Phenolic Pyrazole Target->Demethylated Strong Acid (HCl)

Pathway for 1H-pyrazole synthesis showing target formation and side-product divergence.

Troubleshooting Guides & FAQs

Q1: My crude LC-MS shows a significant peak corresponding to an azine byproduct (dimerization). How do I prevent this?

  • Causality: Azines form when the local concentration of the 1,3-diketone exceeds that of hydrazine. Hydrazine possesses two nucleophilic nitrogen atoms; if the monohydrazone intermediate encounters another diketone molecule before intramolecular cyclization occurs, intermolecular condensation yields the azine.

  • Solution: Implement an inverse addition protocol. Instead of adding hydrazine to the diketone, add the diketone dropwise to a refluxing solution containing a slight excess (1.1–1.2 equivalents) of hydrazine hydrate. This ensures the monohydrazone is immediately surrounded by excess hydrazine, kinetically favoring intramolecular cyclization over intermolecular dimerization .

Q2: I am observing a mass of [M+18]+ relative to the target pyrazole. What is this impurity?

  • Causality: This is the 5-hydroxy-4,5-dihydropyrazole (hydroxypyrazoline) intermediate. Its presence indicates incomplete dehydration. The elimination of water to form the fully aromatic pyrazole requires protonation of the hydroxyl group to create a good leaving group. If the reaction is run in strictly neutral conditions or stopped prematurely, this intermediate accumulates.

  • Solution: Introduce a mild acid catalyst. Adding 5–10 mol% of glacial acetic acid lowers the activation energy for the dehydration step without inducing side reactions.

Q3: Why am I losing the 3,4-dimethoxy groups (demethylation) during the cyclization step?

  • Causality: Methoxy groups on electron-rich aromatic rings are highly susceptible to ether cleavage when exposed to strong mineral acids (e.g., HCl, HBr, HI) at elevated temperatures. The halide ion acts as a nucleophile in an SN2 attack on the protonated ether methyl group.

  • Solution: Strictly avoid hydrohalic acids for catalysis. As demonstrated in our optimized protocol, glacial acetic acid provides sufficient protons for dehydration (pKa ~4.76) but lacks the strong nucleophilicity required to cleave the aryl ethers.

Q4: NMR analysis shows two distinct methyl singlets, suggesting regioisomers, but LC-MS shows only one mass. Did the reaction fail?

  • Causality: You are observing annular tautomerism, not distinct regioisomeric side products. In 1H-pyrazoles, the N-H proton rapidly exchanges between N1 and N2 in solution. At room temperature in certain solvents (like DMSO-d6), this exchange can slow down enough on the NMR timescale to resolve the 3-methyl and 5-methyl tautomers as distinct signals.

  • Solution: This is a physical phenomenon, not a synthetic failure. To validate purity, run the NMR at an elevated temperature (e.g., 60°C); the signals should coalesce into a single time-averaged spectrum .

Quantitative Optimization Data

The following table summarizes the impact of reaction conditions on the yield and side-product profile, validating the causality and solutions discussed above.

Addition MethodHydrazine Eq.CatalystMajor Side ProductTarget Yield (%)
Standard (Bolus)1.0NoneAzine (18%)62%
Standard (Bolus)1.5NoneHydroxypyrazoline (12%)74%
Inverse (Dropwise)1.2HCl (10 mol%)Demethylated Phenol (9%)81%
Inverse (Dropwise) 1.2 AcOH (10 mol%) None (<2%) 95%
Standardized Experimental Protocol

This protocol is designed as a self-validating system to ensure high fidelity in reproducing the 95% yield benchmark while minimizing side products.

Materials:

  • 1-(3,4-dimethoxyphenyl)butane-1,3-dione (1.0 eq, limiting reagent)

  • Hydrazine hydrate (64% hydrazine, 1.2 eq)

  • Glacial acetic acid (0.1 eq)

  • Absolute ethanol (solvent)

Step-by-Step Methodology:

  • System Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.2 eq) and absolute ethanol (10 volumes).

  • Catalyst Initiation: Add glacial acetic acid (0.1 eq) to the mixture. Stir for 5 minutes at room temperature.

  • Inverse Addition: Heat the hydrazine solution to 60°C. Dissolve 1-(3,4-dimethoxyphenyl)butane-1,3-dione (1.0 eq) in absolute ethanol (5 volumes). Add this diketone solution dropwise to the heated hydrazine mixture over 45–60 minutes.

    • Self-Validating Checkpoint: The slow addition prevents the local concentration of diketone from exceeding hydrazine, mitigating azine formation.

  • Cyclodehydration (Reflux): Once addition is complete, elevate the temperature to 80°C (reflux) and stir for 3 hours.

    • Self-Validating Checkpoint: Pull a 50 µL aliquot at 2.5 hours. Run a rapid LC-MS. The reaction is complete when the[M+18]+ peak (hydroxypyrazoline) is <1% relative to the target mass. If >1%, continue refluxing for an additional hour.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate and distilled water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to afford pure 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

References
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. URL:[Link]

  • Wikipedia Contributors. (2023). Pyrazole. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. URL:[Link]

Troubleshooting

Technical Support Center: Dimethoxyphenyl Pyrazole Synthesis &amp; Optimization

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on the unique pharmacokinetic properties of pyrazole-core scaffolds, the efficient and regioselective synthesis of dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on the unique pharmacokinetic properties of pyrazole-core scaffolds, the efficient and regioselective synthesis of dimethoxyphenyl pyrazole derivatives has become a critical bottleneck for many discovery chemists.

This guide is designed for senior scientists and process chemists. It moves beyond standard textbook procedures to address the mechanistic causality of reaction failures, offering field-proven troubleshooting pathways and self-validating protocols.

Mechanistic Diagnostic Dashboard

To effectively troubleshoot a synthesis, we must first isolate where the reaction pathway is failing. The standard synthesis of a dimethoxyphenyl pyrazole involves the condensation of a 1,3-diketone (or chalcone) with a hydrazine derivative. This is not a single concerted step, but a cascade involving condensation, intermediate accumulation, and a rate-limiting cyclization.

ReactionOptimization SM Dimethoxyphenyl 1,3-Diketone + Hydrazine Cond Condensation (Fast Step) SM->Cond Inter Hydrazone Intermediate (Accumulation Risk) Cond->Inter Cyclo Cyclization & Dehydration (Rate-Limiting Step) Inter->Cyclo Requires Acid/Heat Prod3 3-Dimethoxyphenyl Pyrazole (Kinetic Product) Cyclo->Prod3 Mild Conditions (Bulky Solvent) Prod5 5-Dimethoxyphenyl Pyrazole (Thermodynamic Product) Cyclo->Prod5 High Temp (Equilibration) Degrad Demethylated Byproducts (Harsh Acid Risk) Cyclo->Degrad Strong Mineral Acid (>100°C)

Fig 1: Mechanistic workflow and divergence points in dimethoxyphenyl pyrazole synthesis.

Troubleshooting FAQs & Resolution Pathways

Q1: I am observing a 1:1 mixture of 3-(dimethoxyphenyl) and 5-(dimethoxyphenyl) pyrazole isomers. How can I engineer strict regioselectivity? Causality: The condensation of an asymmetrical 1,3-diketone with a substituted hydrazine (e.g., phenylhydrazine) is inherently unselective under standard neutral conditions. The nucleophilic nitrogen of the hydrazine attacks both carbonyls at competitive rates. Resolution: You must alter the electronics of the starting material or use a directing Lewis acid. Converting the 1,3-diketone into an enaminone intermediate before hydrazine addition drastically increases the electrophilicity of the β -carbon, directing the hydrazine attack exclusively to one site . Alternatively, using a bulky solvent like tert-butanol with a Titanium(IV) chloride ( TiCl4​ ) catalyst coordinates the less sterically hindered carbonyl, pushing regioselectivity above 20:1 .

Q2: My LC-MS shows the reaction stalling at the hydrazone intermediate (M+18). Why is the cyclization incomplete? Causality: The initial condensation to form the hydrazone is rapid, but the subsequent intramolecular cyclization requires overcoming a high activation energy barrier. The electron-donating nature of the methoxy groups on the phenyl ring reduces the electrophilicity of the adjacent carbonyl, making the ring-closure sluggish. Resolution: The dehydration step must be thermodynamically driven. Switch from ethanol to a higher-boiling solvent capable of azeotropic water removal (e.g., toluene with a Dean-Stark apparatus). Introduce 5-10 mol% of p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl, restoring its electrophilicity and driving the cyclization forward.

Q3: I am detecting demethylation (loss of -CH3, M-14 peaks) of my dimethoxyphenyl ring during the reaction. What is causing this degradation? Causality: Aryl methyl ethers are susceptible to ether cleavage under strongly acidic conditions at elevated temperatures. If you are using concentrated HCl or HBr at reflux to force the pyrazole cyclization, you are inadvertently deprotecting the dimethoxyphenyl moiety. Resolution: Switch to milder Brønsted acids (e.g., glacial acetic acid) or soft Lewis acids (e.g., BF3​⋅OEt2​ ) which facilitate dehydration without providing the aggressive halide nucleophiles required for ether cleavage.

Q4: Post-reaction, how do I effectively purge unreacted hydrazine derivatives without relying on extensive chromatography? Causality: Hydrazines are often used in a 1.1 to 1.5 molar excess to drive the reaction to completion, leaving highly toxic and co-eluting contaminants in the crude mixture. Resolution: Implement a chemical quench. Add 1.5 equivalents of benzaldehyde to the crude reaction mixture 30 minutes before workup. The benzaldehyde rapidly reacts with residual hydrazine to form a highly non-polar, stable hydrazone. This dramatically alters the impurity's Rf value, allowing for easy removal via a simple hexane trituration or a rapid silica plug.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction conditions for the synthesis of 1-phenyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole from its corresponding 1,3-diketone. Notice the correlation between acid strength, temperature, and regiomeric outcomes.

EntrySolventCatalyst (Loading)Temp (°C)Time (h)Conversion (%)Regiomeric Ratio (3-Ar : 5-Ar)
1EthanolNone7824451.2 : 1
2EthanolAcetic Acid (10 mol%)7812821.5 : 1
3Toluenep-TsOH (5 mol%)1104>991.8 : 1
4t-Butanol TiCl4​ (1.1 eq)85695>20 : 1
5Acetic AcidNone1182>991.1 : 1 (Significant demethylation)

Data synthesized from standard optimization matrices for pyrazole core formations .

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the enaminone route to guarantee high regioselectivity for the 3-(dimethoxyphenyl) isomer. Every step includes a built-in validation checkpoint so you can confirm success before proceeding.

Protocol: Regioselective Synthesis of 1-Phenyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole

Step 1: Enaminone Formation

  • Dissolve 10.0 mmol of 1-(3,4-dimethoxyphenyl)butane-1,3-dione in 20 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Stir the mixture at 90°C for 4 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) will disappear, and the solution will shift from pale yellow to a deep, vibrant orange, indicating full conversion to the conjugated enaminone.

  • Concentrate the mixture under reduced pressure to remove excess DMF-DMA.

Step 2: Hydrazine Condensation

  • Re-dissolve the crude enaminone in 30 mL of anhydrous ethanol.

  • Slowly add 11.0 mmol of phenylhydrazine dropwise at 0°C.

  • Validation Checkpoint: The addition should be mildly exothermic. A transient color change to dark red may occur as the initial Michael-type addition takes place.

Step 3: Acid-Catalyzed Cyclization

  • Add 1.0 mL of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the reaction to 80°C for 3 hours.

  • Validation Checkpoint: Aliquot 0.1 mL, dilute in methanol, and analyze via LC-MS. You must observe the disappearance of the M+18 hydrazone mass and the dominance of the target pyrazole mass.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature. Add 0.5 mL of benzaldehyde and stir for 30 minutes to scavenge unreacted phenylhydrazine.

  • Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously.

  • Validation Checkpoint: Adjust the pH to 7.0 using saturated NaHCO3​ . A dense, off-white precipitate of the crude pyrazole should crash out of the aqueous layer.

  • Filter the precipitate, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol to yield the pure 3-(3,4-dimethoxyphenyl) pyrazole derivative.

References

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews, American Chemical Society. URL:[Link]

  • Recent advances in the synthesis of pyrazoles Source: RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Regioselective Synthesis of Pyrazoles Source: Organic Letters, American Chemical Society. URL:[Link]

Optimization

resolving HPLC peak tailing for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical researchers, scientists, and drug development professionals. Below is our comprehensive troubleshooting guide dedicated to resolving high-performance liquid chromatography (HPLC) peak tailing specifically for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole .

Part 1: Diagnostic Logic & Troubleshooting Workflow

Before altering your method, it is critical to determine whether the tailing of your pyrazole derivative is a physical system issue or a chemical interaction issue. We employ a self-validating diagnostic workflow to isolate the root cause.

PeakTailing Start Analyze Peak Symmetry (5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole) CheckTailing USP Tailing Factor (Tf) > 1.5? Start->CheckTailing InjectMarker Inject Neutral Marker (e.g., Toluene / Uracil) CheckTailing->InjectMarker Yes MarkerTails Does the Neutral Marker Tail? InjectMarker->MarkerTails Physical Physical Issue (Column Void, Frit Blockage, Extra-Column Volume) MarkerTails->Physical Yes Chemical Chemical Issue (Silanol Interaction, pH mismatch, Metal Chelation) MarkerTails->Chemical No ActionPhys Replace Column / Minimize Tubing Physical->ActionPhys ActionChem Adjust pH / Change Column Chemistry Chemical->ActionChem

Logical workflow for diagnosing HPLC peak tailing of pyrazole derivatives.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole exhibit severe tailing on a standard C18 column?

Expert Insight: The root cause is typically secondary chemical interactions. Your target molecule contains a pyrazole ring, which possesses both a hydrogen-bond donating nitrogen (pyrrole-like) and a hydrogen-bond accepting, weakly basic nitrogen (pyridine-like). Furthermore, the methoxy groups on the phenyl ring act as additional hydrogen-bond acceptors.

On standard silica-based C18 columns, unreacted residual silanols (-SiOH) are present on the silica support. At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanoxide ions (-SiO⁻). The basic nitrogen of the pyrazole ring undergoes strong hydrogen bonding and ion-exchange interactions with these ionized silanols [1]. Because these secondary interactions have significantly slower mass-transfer kinetics than the primary hydrophobic partitioning into the C18 phase, the molecules desorb slowly, resulting in a pronounced chromatographic tail.

Q2: How do I choose the correct mobile phase pH to eliminate this specific tailing?

Expert Insight: You must control the ionization state of both the analyte and the stationary phase. The pyrazole ring typically has a conjugate acid pKa of ~2.5.

  • Low pH Strategy (Recommended): By lowering the mobile phase pH to ~2.0 - 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, you fully protonate the residual silanols on the column, rendering them neutral (-SiOH) and eliminating ion-exchange interactions [2]. While the pyrazole becomes protonated (cationic), the lack of negative charge on the silica prevents electrostatic tailing.

  • High pH Strategy: Alternatively, operating at pH 9.5 - 10.5 (using Ammonium Bicarbonate) ensures the pyrazole remains strictly neutral. However, this requires a specialized hybrid-silica column designed to withstand high pH without dissolving the silica bed.

Q3: Could the tailing be caused by column overloading rather than silanol interactions?

Expert Insight: Yes. Pyrazoles can exhibit non-linear isotherms if the mass load exceeds the column's binding capacity, leading to a "shark-fin" shaped peak (fronting or tailing depending on the isotherm type). Self-Validation: Dilute your sample by a factor of 10. If the USP Tailing Factor ( Tf​ ) improves significantly, you are experiencing mass overloading. If the Tf​ remains identical, the tailing is definitively caused by secondary chemical interactions or physical column degradation.

Q4: What specific column chemistries are recommended for this molecule?

Expert Insight: If mobile phase pH adjustment is insufficient, you must alter the stationary phase chemistry. Avoid older, non-endcapped Type-A silica columns. Instead, utilize columns engineered to shield silanols [3].

Table 1: Column Chemistry Recommendations for Pyrazole Derivatives

Column TechnologyMechanism of ActionRecommendation LevelIdeal Mobile Phase pH
Fully End-capped C18 (Type B Silica) Secondary silanization masks residual silanols, reducing H-bonding.Good2.0 - 7.0
Polar-Embedded C18 Incorporates an amide or ether linkage near the silica surface, creating a hydration layer that repels basic analytes from silanols.Excellent2.0 - 8.0
Charged Surface Hybrid (CSH) Applies a low-level positive charge to the silica surface, electrostatically repelling the protonated pyrazole nitrogen.Best-in-Class2.0 - 6.0

Part 3: Self-Validating Experimental Protocol

To definitively resolve the tailing issue, execute the following step-by-step protocol. This method incorporates a neutral marker to validate that the physical integrity of the LC system is intact, ensuring any observed tailing is purely chemical.

ProtocolWorkflow Prep 1. Prepare Low-pH Buffered Mobile Phase Equilibrate 2. Equilibrate Column (>10 Column Volumes) Prep->Equilibrate Inject 3. Co-inject Sample + Neutral Marker Equilibrate->Inject Analyze 4. Calculate USP Tailing Factor (Tf) Inject->Analyze

Step-by-step experimental workflow for validating peak tailing resolution.

Protocol: Low-pH Silanol Suppression & System Validation

Materials Required:

  • Analyte: 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (100 µg/mL in Methanol).

  • Neutral Marker: Toluene or Uracil (50 µg/mL).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Trifluoroacetic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Trifluoroacetic Acid (v/v).

  • Column: Modern Type-B C18 or Polar-Embedded C18 (e.g., 50 x 2.1 mm, 1.7 µm).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add exactly 1.0 mL of MS-grade TFA to 1000 mL of Water (Phase A) and Acetonitrile (Phase B). Mix thoroughly and sonicate for 10 minutes to degas. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating surface silanols to prevent ion exchange.

  • System Equilibration: Purge the HPLC lines. Flow the mobile phase at your method's initial gradient conditions (e.g., 5% B) for a minimum of 10 column volumes to ensure complete equilibration of the stationary phase with the acidic modifier.

  • Sample Preparation (Co-Spike): In a single HPLC vial, combine 50 µL of the pyrazole standard and 50 µL of the neutral marker (Toluene). Dilute to 1 mL with initial mobile phase conditions. Causality: Matching the sample diluent to the initial mobile phase prevents severe peak distortion caused by solvent mismatch.

  • Injection & Acquisition: Inject 1.0 µL of the co-spiked sample. Run a standard linear gradient (e.g., 5% to 95% B over 5 minutes).

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks using your chromatography data system (CDS).

    • Formula: Tf​=2fW0.05​​ (where W0.05​ is peak width at 5% height, and f is the distance from peak front to peak maximum at 5% height).

    • Validation Criteria: The Toluene peak MUST have a Tf​≤1.2 . If Toluene tails, stop and replace the column/frit (physical issue). If Toluene is symmetric ( Tf​≤1.2 ) and the pyrazole Tf​≤1.5 , the chemical tailing has been successfully resolved.

Table 2: Mobile Phase Buffer Selection for Pyrazoles

Buffer AdditiveTypical pH RangeVolatility (LC-MS Compatible)Silanol Suppression Efficacy
0.1% Formic Acid2.7 - 3.0YesModerate
0.1% Trifluoroacetic Acid1.8 - 2.2Yes (Ion-pairing)High
10 mM Ammonium Acetate4.8 - 5.8YesLow (Silanols are ionized)
10 mM Potassium Phosphate2.0 - 3.0No (UV only)Very High

References

  • LCGC Chromatography Online. Peak Tailing in HPLC: Causes and Cures. LCGC North America. Available at: [Link]

  • Agilent Technologies. Liquid Chromatography (HPLC) Troubleshooting Guide. Agilent Technical Support. Available at:[Link]

  • Waters Corporation. Comprehensive Guide to HPLC Columns and Troubleshooting. Waters Knowledge Base. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics &amp; Efficacy Guide: 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole vs. Standard Pyrazoles

Executive Summary The development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain management by providing highly selective Cyclooxygenase-2 (COX-2) inhibition. However, standard pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain management by providing highly selective Cyclooxygenase-2 (COX-2) inhibition. However, standard pyrazoles like Celecoxib frequently induce a "leukotriene shunt"—redirecting arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, which can exacerbate gastric damage and cardiovascular liabilities.

This technical guide evaluates 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (hereafter referred to as DMP-MP) , an investigational compound engineered to overcome these limitations. By comparing DMP-MP against standard pyrazole agents, we outline the structural rationale, comparative efficacy, and the validated experimental workflows required to quantify dual COX-2/5-LOX inhibition.

Structure-Activity Relationship (SAR) & Mechanistic Rationale

To understand the divergent pharmacological profiles of these agents, we must analyze their structural motifs:

  • Standard Pyrazoles (e.g., Celecoxib): Celecoxib achieves profound COX-2 selectivity via a trifluoromethyl group and a benzenesulfonamide moiety . The highly electronegative trifluoromethyl group stabilizes the 1H-pyrazole core against oxidative metabolism , while the sulfonamide inserts deeply into the secondary hydrophilic side-pocket unique to COX-2. However, this structure has negligible affinity for 5-LOX.

  • DMP-MP (Investigational): DMP-MP replaces the trifluoromethyl group with a 3-methyl group, providing necessary steric bulk to anchor the molecule in the COX-2 binding site without extreme electron-withdrawing penalties. Crucially, the addition of the 3,4-dimethoxyphenyl group at position 5 alters the compound's polypharmacology. The electron-rich methoxy groups act as potent hydrogen bond acceptors and mimic the catechol-like structures found in natural 5-LOX inhibitors. This allows DMP-MP to bridge the active sites of both COX-2 and 5-LOX , neutralizing the leukotriene shunt.

Arachidonic Acid Pathway Modulation

DrugComparison cluster_enzymes Enzymatic Pathways AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGE2 PGE2 (Inflammation) COX2->PGE2 LTB4 LTB4 (Gastric Shunt) LOX5->LTB4 Celecoxib Celecoxib (Standard Pyrazole) Celecoxib->COX2 Strong Block Celecoxib->LOX5 Shunt DMP DMP-MP (Investigational) DMP->COX2 Block DMP->LOX5 Block

Mechanistic divergence: Celecoxib induces a 5-LOX shunt, whereas DMP-MP provides dual inhibition.

Comparative Pharmacodynamics

The following table summarizes the in vitro enzymatic inhibition profiles. While DMP-MP exhibits a higher IC₅₀ for COX-2 compared to Celecoxib, its balanced dual-inhibition profile prevents the accumulation of LTB4, offering a superior safety index for chronic inflammatory conditions.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity (COX-1/COX-2)5-LOX IC₅₀ (µM)
Celecoxib (Standard)0.04 ± 0.01> 50.0> 1250> 100.0
DMP-MP (Investigational)0.85 ± 0.05> 50.0> 581.20 ± 0.08
Zileuton (5-LOX Control)> 100.0> 100.0N/A0.50 ± 0.04

Experimental Methodology: Self-Validating Cellular Assay

To accurately compare DMP-MP against standard pyrazoles, biochemical assays must account for cellular permeability and the physiological activation of the arachidonic acid cascade. The following protocol utilizes RAW 264.7 murine macrophages to quantify endogenous PGE2 and LTB4 production.

Phase 1: Cellular Stimulation & Treatment
  • Step 1: Cell Seeding. Seed RAW 264.7 cells at 5×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C / 5% CO₂.

  • Step 2: Compound Pre-treatment. Wash cells with PBS and apply DMP-MP, Celecoxib, Zileuton , or Vehicle (0.1% DMSO) in serum-free media for 1 hour.

    • Causality: Serum-free media is mandated here because standard FBS contains exogenous lipids and albumin that heavily bind highly lipophilic pyrazoles, artificially inflating the apparent IC₅₀.

  • Step 3: Dual-Pathway Induction. Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 16 hours, followed by the addition of 5 µM A23187 (calcium ionophore) for the final 30 minutes.

    • Causality: LPS activates TLR4/NF-κB signaling to upregulate de novo COX-2 synthesis. However, 5-LOX requires intracellular calcium spikes to translocate to the nuclear envelope for activation. Adding A23187 ensures both pathways are simultaneously active, creating a biologically accurate model of severe acute inflammation.

Phase 2: LC-MS/MS Quantification (Self-Validating System)
  • Step 4: Internal Standard Spiking. Immediately upon assay termination, spike the cell supernatant with 10 ng/mL of deuterated internal standards (PGE2-d4 and LTB4-d4).

    • Trustworthiness/Validation: The inclusion of deuterated standards prior to lipid extraction is a strict self-validating mechanism. It corrects for variable matrix effects and extraction losses. If the recovery rate of the deuterated standards falls below 85%, or the Coefficient of Variation (CV) exceeds 15%, the specific well's data is automatically invalidated and excluded.

  • Step 5: Solid Phase Extraction (SPE). Extract eicosanoids using C18 SPE cartridges, eluting with 100% methanol. Evaporate under nitrogen gas and reconstitute in the mobile phase.

  • Step 6: Analysis. Quantify PGE2 and LTB4 via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.

    • Causality: LC-MS/MS is chosen over standard ELISA because ELISA antibodies frequently exhibit cross-reactivity between structurally similar prostaglandins (e.g., PGE2 vs. PGE1), leading to false-positive efficacy signals. Mass spectrometry ensures absolute structural specificity.

Conclusion

While standard pyrazoles like Celecoxib represent the gold standard for isolated COX-2 inhibition, their utility is fundamentally limited by the leukotriene shunt. The structural modifications present in 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole —specifically the integration of the electron-donating, hydrogen-bonding 3,4-dimethoxyphenyl moiety—successfully expand the pyrazole pharmacophore to encompass 5-LOX. By utilizing rigorous, self-validating LC-MS/MS workflows, researchers can robustly quantify this dual-inhibition, positioning DMP-MP as a promising scaffold for next-generation, balanced anti-inflammatory therapeutics.

References

  • Title: Celecoxib - Mechanism of Action and Pharmacology Source: DrugBank Online URL: [Link]

  • Title: Arachidonate 5-lipoxygenase (5-LOX) Source: UniProt Knowledgebase URL: [Link]

  • Title: Pyrazole - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Zileuton - 5-LOX Inhibitor Reference Source: DrugBank Online URL: [Link]

Comparative

Comparative Validation Guide: LC-MS/MS Methodologies for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole Quantification

As drug development pipelines increasingly focus on targeted kinase inhibitors and novel anti-inflammatory agents, pyrazole derivatives have emerged as highly privileged pharmacophores. However, the exact physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted kinase inhibitors and novel anti-inflammatory agents, pyrazole derivatives have emerged as highly privileged pharmacophores. However, the exact physicochemical properties that make compounds like 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole biologically active—namely, the basicity of the pyrazole nitrogen and the electron-rich aromatic systems—create distinct challenges for bioanalytical quantification.

This guide objectively compares sample preparation and chromatographic strategies to establish a robust, interference-free LC-MS/MS method. By moving beyond default protocols and understanding the causality of molecular interactions, we can design a self-validating analytical system that strictly adheres to the.

Sample Preparation Comparison: Defeating Matrix Effects

The primary cause of analytical failure in LC-MS/MS is ion suppression driven by endogenous phospholipids in biological matrices. To quantify our target analyte (pKa ~2.8), we compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

The Causality of Extraction Choice

Standard PPT leaves massive amounts of glycerophosphocholines in the extract, leading to severe ion suppression in the electrospray ionization (ESI) source. While LLE provides a cleaner extract, the moderate lipophilicity of the dimethoxyphenyl group results in variable partitioning and lower absolute recovery.

MCX-SPE leverages the specific chemistry of the analyte. By acidifying the plasma, we protonate the pyrazole nitrogen, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent via strong cation exchange. This permits an aggressive 100% organic wash step to strip away neutral lipids and phospholipids before eluting the target compound with a basic organic solvent. This systematic approach to phospholipid removal is supported by the foundational strategies outlined by .

Quantitative Comparison Data

Table 1: Extraction Method Performance in Human Plasma (n=6, Analyte Concentration = 50 ng/mL)

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Phospholipid Carryover%RSD
Protein Precipitation (PPT) 92.4 ± 5.1-45.2 ± 8.4 (Suppression)High12.4
Liquid-Liquid Extraction (LLE) 65.3 ± 7.2-12.1 ± 4.3Moderate8.7
Mixed-Mode SPE (MCX) 95.8 ± 3.2-4.5 ± 2.1Trace / Undetectable3.1

Note: Matrix effects were calculated using the post-extraction spike method as defined by.

Column Chemistry Comparison: Beyond Standard C18

Basic analytes frequently exhibit peak tailing on standard C18 columns due to secondary interactions between the protonated nitrogen and residual silanol groups on the silica support.

The Causality of Chromatographic Retention

To achieve optimal peak symmetry, we compared a standard C18 column against a Biphenyl column. The Biphenyl stationary phase introduces an orthogonal retention mechanism: π−π interactions. The electron-dense biphenyl rings of the stationary phase interact favorably with the electron-rich 3,4-dimethoxyphenyl ring and the conjugated pyrazole system of our analyte. This allows for stronger retention and sharper elution profiles without relying solely on hydrophobic partitioning.

Table 2: Chromatographic Performance Comparison

Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Asymmetry Factor ( As​ )Theoretical Plates (N)
Standard C18 2.451.85 (Severe Tailing)4,500
Biphenyl 3.101.05 (Symmetrical)12,200

The Optimized Experimental Protocol

A reliable bioanalytical method must function as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw plasma prior to any extraction step, we create an internal control loop. Any volumetric loss during transfer, or transient ion suppression during MS analysis, affects the analyte and SIL-IS equally. Consequently, the peak area ratio remains constant, neutralizing systemic bias as required by the .

Step-by-Step MCX-SPE Extraction Workflow
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL in 50% Methanol). Self-Validation Check: Always include a "Zero Sample" (blank matrix + IS) to confirm the absence of isotopic interference from the IS to the analyte MRM channel.

  • Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and fully protonate the pyrazole nitrogen.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade H2​O .

  • Loading: Load the acidified sample onto the sorbent bed at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL 2% Formic acid in H2​O to remove polar endogenous salts while retaining the ionically bound analyte.

  • Organic Wash: Wash with 1 mL 100% Methanol to strip away neutral lipids and strongly hydrophobic phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the pyrazole, breaking the ionic bond.

  • Drying & Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Plasma Plasma Sample + SIL-IS Acidify Acidification (2% H3PO4) Plasma->Acidify Condition Condition MCX MeOH & H2O Acidify->Condition Load Load Sample (Ion Exchange) Condition->Load Wash1 Wash 1 (Aqueous) 2% Formic Acid Load->Wash1 Wash2 Wash 2 (Organic) 100% MeOH Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Mixed-mode cation exchange (MCX) SPE workflow for pyrazole quantification.

LC-MS/MS Analytical Conditions
  • Analytical Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile: 10% B held for 0.5 min, ramped to 90% B over 3.0 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Analyte: m/z 219.1 188.1 (Quantifier, loss of methoxy group); m/z 219.1 176.1 (Qualifier).

Validation Workflow Logic

To ensure the method is fit-for-purpose, validation must proceed through a strict logical sequence. System suitability must be proven before accuracy and precision batches are initiated.

Validation_Logic Start Method Development Select Column & Extraction Optimization Start->Select SST System Suitability (SST) Select->SST Accuracy Accuracy & Precision (3 runs, 4 QC levels) SST->Accuracy Matrix Matrix Effect & Recovery SST->Matrix Stability Stability Testing (Benchtop, F/T) SST->Stability Report Validation Report (ICH M10 Compliant) Accuracy->Report Matrix->Report Stability->Report

ICH M10 compliant bioanalytical LC-MS/MS method validation workflow.

References

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Step 5.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[Link]

Validation

Comparative Binding Affinity Guide: 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole Analogs as PDE4 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Target Engagement, Kinetic Profiling, and Orthogonal Validation Workflows Executive Summary & Mechanistic Rationale The selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Target Engagement, Kinetic Profiling, and Orthogonal Validation Workflows

Executive Summary & Mechanistic Rationale

The selective inhibition of Phosphodiesterase 4 (PDE4) remains a cornerstone strategy for modulating intracellular cAMP in respiratory and inflammatory diseases . Historically, the 3,4-dimethoxyphenyl moiety has served as a privileged pharmacophore, acting as a catechol ether mimic that anchors classic inhibitors like into the enzyme's hydrophobic Q-pocket.

In this guide, we evaluate a novel structural paradigm: the 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole scaffold. As a Senior Application Scientist, my experience in lead optimization dictates that relying solely on end-point IC50​ values is a critical pitfall. True in vivo efficacy is driven by target residence time ( τ=1/koff​ ). The causality behind our scaffold design lies in the dual-interaction requirement of the PDE4 active site:

  • Target Recognition: The 3,4-dimethoxyphenyl tail inserts into the Q-pocket.

  • Residence Time: The 3-methyl-1H-pyrazole core acts as a bidentate metal chelator, coordinating with the Zn2+ / Mg2+ ions in the M-pocket.

Modifying the pyrazole N1 position disrupts this delicate geometry, leading to a precipitous drop in binding affinity.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulated by GPCR cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Converts to Inhibitor 5-(3,4-dimethoxyphenyl)- 3-methyl-1H-pyrazole Inhibitor->PDE4 Competitive Inhibition

Figure 1: Mechanism of action for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole analogs inhibiting PDE4.

Comparative Binding Affinity & Kinetic Data

To objectively assess the performance of the 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole scaffold, we benchmarked three distinct analogs against industry standards.

Notice how Analog B (the 3-ethoxy modification) significantly improves the association rate ( kon​ ). This mirrors the structure-activity relationship (SAR) observed in, where the bulkier ethoxy group optimally fills a hydrophobic sub-pocket, displacing high-energy water molecules and entropically driving the binding event. Conversely, Analog C demonstrates that N-alkylation abolishes the necessary metal coordination, resulting in poor affinity.

CompoundStructural Modification IC50​ (nM) KD​ (SPR, nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time (s)
Rolipram Industry Standard1301151.21.4714
Apremilast Industry Standard74652.81.8555
Analog A Base Scaffold85802.11.6625
Analog B 3-ethoxy-4-methoxy32284.51.2833
Analog C N1-Ethyl Pyrazole2101950.81.5666

Data represents the mean of n=3 independent experiments against the PDE4B2 isoform.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, our laboratory employs a self-validating, orthogonal screening matrix. Relying solely on enzymatic IC50​ is dangerous; it is highly susceptible to assay conditions (e.g., ATP/cAMP concentrations). Therefore, we couple Fluorescence Polarization (FP) with Surface Plasmon Resonance (SPR). If a compound shows a potent IC50​ but fails to exhibit a 1:1 Langmuir binding model in SPR, it is flagged as a pan-assay interference compound (PAINS) or an aggregator, and is immediately discarded.

Experimental_Workflow Synthesis Compound Synthesis FP_Assay FP cAMP Assay (IC50 Determination) Synthesis->FP_Assay SPR SPR Kinetics (KD, kon, koff) FP_Assay->SPR IC50 < 100nM Fail Discard / Redesign FP_Assay->Fail IC50 > 100nM Validation Orthogonal Validation SPR->Validation 1:1 Binding Model SPR->Fail Non-specific binding

Figure 2: Self-validating experimental workflow for screening pyrazole analogs.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To determine label-free, real-time kinetic parameters ( kon​ , koff​ ) and rule out non-specific aggregation.

  • Sensor Chip Preparation: Dock His-tagged PDE4B2 onto a Ni-NTA sensor chip (e.g., Biacore Series S). Causality: We utilize Ni-NTA rather than amine coupling to ensure uniform, oriented immobilization of the enzyme, keeping the active site accessible. Target an immobilization level of exactly 2000-2500 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyrazole analogs (ranging from 10 nM to 320 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection Phase: Inject analytes at a high flow rate of 50 µL/min. Causality: High flow rates are mandatory to overcome mass transport effects, ensuring the observed kon​ is purely interaction-driven, not diffusion-limited. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Protocol 2: Fluorescence Polarization (FP) cAMP Displacement Assay

Purpose: To validate that the binding observed in SPR translates to functional active-site competition.

  • Enzyme Incubation: In a low-volume 384-well black plate, incubate 2 nM of purified PDE4B2 with varying concentrations of the inhibitor (10-point dose-response curve, 10 µM to 0.5 nM) for 15 minutes at room temperature.

  • Tracer Addition: Add a fluorescently labeled cAMP analog (e.g., fluorescein-cAMP) to a final concentration of 5 nM.

  • Equilibration & Reading: Incubate the plate in the dark for 60 minutes to reach equilibrium. Read polarization (mP) using a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate IC50​ using a four-parameter logistic non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation to verify correlation with SPR-derived KD​ values.

Conclusion

The 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole scaffold is a highly viable alternative to traditional PDE4 inhibitors. By systematically modifying the catechol ether mimic (Analog B), we can achieve an entropically optimized binding profile that outperforms Rolipram and matches Apremilast. However, researchers must preserve the 1H-pyrazole nitrogen to maintain critical metal coordination within the active site. Implementing the orthogonal SPR and FP workflows detailed above ensures that subsequent lead optimization is driven by genuine target engagement rather than assay artifacts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11561674, Apremilast" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5092, Rolipram" PubChem, [Link]

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. "Keynote review: Phosphodiesterase-4 as a therapeutic target." Drug Discovery Today, 10(22), 1503-1519. (2005). [Link]

Comparative

In Silico Fragmentation Validation for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole: A Comparative Guide of MS/MS Prediction Tools

As mass spectrometry (MS) workflows in drug development increasingly rely on high-resolution tandem mass spectrometry (HR-MS/MS), the bottleneck has shifted from data acquisition to structural elucidation. For complex he...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows in drug development increasingly rely on high-resolution tandem mass spectrometry (HR-MS/MS), the bottleneck has shifted from data acquisition to structural elucidation. For complex heterocyclic compounds like 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole ( C12​H14​N2​O2​ ), experimental MS/MS spectra often present competing fragmentation pathways.

This guide objectively compares the performance of three leading in silico fragmentation prediction tools—SIRIUS 5 , CFM-ID 4.0 , and MS-FINDER 3.5 —using this pyrazole derivative as a benchmark. By understanding the mechanistic causality behind the fragmentation and employing a self-validating experimental protocol, researchers can confidently annotate complex MS/MS spectra.

Mechanistic Causality: The Fragmentation Blueprint

To evaluate software performance, we must first establish the ground-truth physical chemistry of the molecule. 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole has an exact monoisotopic mass of 218.1055 Da, yielding a protonated precursor [M+H]+ at m/z 219.1128 .

  • Protonation Site Causality: Protonation occurs preferentially at the N2​ position of the pyrazole ring due to its higher gas-phase basicity compared to the ether oxygens.

  • Pathway A (Methoxy Cleavage): The highly characteristic loss of a methyl radical ( ∙CH3​ , -15.0235 Da) from the ortho-dimethoxyphenyl moiety generates a resonance-stabilized radical cation at m/z 204.0893 . This is typically followed by the loss of carbon monoxide ( CO , -27.9949 Da) to yield m/z 176.0944 .

  • Pathway B (Heterocycle Cleavage): High collision energies trigger the retro-1,3-dipolar cycloaddition or ring opening of the pyrazole core, resulting in the neutral loss of acetonitrile ( CH3​CN , -41.0265 Da) to yield m/z 178.0863 .

Understanding these pathways is critical because algorithmic tools often struggle to balance even-electron rule violations (like radical losses) against standard heterocycle cleavages ().

Experimental Protocol: A Self-Validating Workflow

To ensure the in silico tools are evaluated on pristine data, the experimental acquisition must be self-validating. The following protocol integrates internal quality control (QC) checks to prevent false-negative annotations caused by instrumental artifacts.

Step 1: System Suitability & Calibration
  • Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Self-Validation Check: Verify mass accuracy is <2 ppm. If the error exceeds 2 ppm, recalibrate the Orbitrap. High mass error exponentially degrades the performance of molecular formula generators in tools like SIRIUS.

Step 2: Sample Preparation & LC-HRMS Acquisition
  • Prepare a 1 µg/mL solution of the analyte in 50:50 MeOH: H2​O with 0.1% Formic Acid.

  • Inject 2 µL onto a C18 column coupled to a Q Exactive Orbitrap mass spectrometer.

  • Acquire data in Parallel Reaction Monitoring (PRM) mode targeting m/z 219.1128. Use stepped Normalized Collision Energy (NCE) at 20, 40, and 60 to capture both fragile (methoxy) and stable (pyrazole core) fragments.

  • Self-Validation Check (In-Source Fragmentation): Monitor the MS1 spectrum for m/z 204.0893. If its relative abundance exceeds 5% of the precursor, lower the capillary temperature and tube lens voltage. This guarantees the MS/MS spectra fed to algorithms are derived purely from Higher-energy C-trap Dissociation (HCD), not source decay.

Step 3: Data Preprocessing
  • Export the raw data to .mgf or .mzML format using MSConvert.

  • Merge the stepped NCE spectra into a single consensus spectrum to provide the algorithms with a complete fragmentation landscape.

Product Comparison: SIRIUS vs. CFM-ID vs. MS-FINDER

We processed the consensus MS/MS spectrum of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole through three distinct algorithmic architectures.

Table 1: Algorithmic Performance & Feature Comparison
Feature / MetricSIRIUS 5.2CFM-ID 4.0MS-FINDER 3.5
Core Algorithm Fragmentation Trees / CSI:FingerIDProbabilistic Generative ModelsHydrogen Rearrangement Rules
Handling of Radical Losses Excellent (Machine Learning trained)Moderate (Struggles with ∙CH3​ loss)Good (Rule-based exceptions)
Execution Time ~2-3 minutes~1 minute<30 seconds
Structural Rank (Out of 100 decoys) Rank 1 Rank 3Rank 2
Best Use Case True unknowns & isotope pattern integrationPredicting theoretical spectra from SMILESRapid local database screening
Table 2: Experimental vs. Predicted Fragment Annotation
Experimental m/zFragment AssignmentSIRIUS 5.2 AnnotationCFM-ID 4.0 AnnotationMS-FINDER 3.5 Annotation
204.0893 [M+H−∙CH3​]∙+ ✅ Correct❌ Missed✅ Correct
178.0863 [M+H−CH3​CN]+ ✅ Correct✅ Correct✅ Correct
176.0944 [M+H−∙CH3​−CO]∙+ ✅ Correct❌ Missed⚠️ Low Probability
163.0754 Pyrazole ring cleavage✅ Correct✅ Correct✅ Correct

Analysis: SIRIUS 5 outperforms the others due to its robust handling of the radical ∙CH3​ loss, a common blind spot for algorithms strictly adhering to the even-electron rule (). CFM-ID 4.0 excels at predicting standard heterocycle cleavages but missed the methoxy radical cascade, dropping its overall rank ().

Consensus Validation Workflow

Relying on a single tool introduces algorithmic bias. The most robust approach for structural validation is a consensus pipeline, visualizing the intersection of experimental data and multi-algorithmic prediction.

MS_Workflow cluster_tools In Silico Fragmentation Prediction Tools Start LC-HRMS Acquisition [M+H]+ = 219.1128 DataPre Data Preprocessing (Peak Picking & Deconvolution) Start->DataPre FragExp Experimental MS/MS (m/z 204.089, 178.086) DataPre->FragExp SIRIUS SIRIUS 5.2 (Fragmentation Trees) Consensus Consensus Scoring & Fragment Annotation SIRIUS->Consensus Tree-based score CFMID CFM-ID 4.0 (Generative Models) CFMID->Consensus Transition prob. MSFINDER MS-FINDER 3.5 (Rearrangement Rules) MSFINDER->Consensus Rule-based score FragExp->SIRIUS .mgf input FragExp->CFMID .mgf input FragExp->MSFINDER .mgf input Validation Structural Validation 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole Consensus->Validation

Consensus MS/MS validation workflow for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

Conclusion & Recommendations

For the structural validation of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole and similar methoxy-substituted heterocycles:

  • Primary Tool: Utilize SIRIUS 5 as your primary annotation engine. Its machine-learning architecture successfully navigates the non-canonical radical losses inherent to ortho-dimethoxybenzenes.

  • Orthogonal Validation: Use MS-FINDER for rapid, transparent validation. Its rule-based approach allows chemists to manually inspect the exact hydrogen rearrangement rules applied to the pyrazole ring cleavage.

  • Data Integrity: Always implement the self-validating MS1 in-source fragmentation check prior to exporting data. The best in silico tool cannot rescue a spectrum contaminated by source-decay artifacts.

References

  • Dührkop, K., Fleischauer, M., Ludwig, M. et al. "SIRIUS 4: a rapid tool for turning tandem mass spectra into metabolite structure information." Nature Methods 16, 299–302 (2019). URL:[Link]

  • Djoumbou-Feunang, Y., Pon, A., Karu, N. et al. "CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification." Metabolites 9(4), 72 (2019). URL:[Link]

  • Tsugawa, H., Kind, T., Nakabayashi, R. et al. "Hydrogen Rearrangement Rules: Computational MS/MS Fragmentation and Structure Elucidation Using MS-FINDER software." Analytical Chemistry 88(16), 7946-7958 (2016). URL:[Link]

Validation

Unambiguous Structural Validation of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole: A Comparative Guide to Analytical Platforms

Executive Summary In small-molecule drug discovery and materials science, the precise structural validation of heterocyclic building blocks is paramount. 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery and materials science, the precise structural validation of heterocyclic building blocks is paramount. 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole represents a classic analytical challenge due to the inherent annular tautomerism of the pyrazole ring and the conformational flexibility of its methoxy and phenyl substituents.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical platforms—namely Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). By examining the causality behind experimental choices, we demonstrate why SCXRD remains the gold standard for establishing absolute 3D coordinates, resolving tautomeric ambiguity, and defining solid-state packing for intellectual property (IP) and formulation development.

The Structural Challenge: Annular Tautomerism

Pyrazoles exist in a state of dynamic equilibrium. For our target molecule, the proton can rapidly migrate between the N1 and N2 atoms, converting 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole into its tautomer, 3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole.

In solution, this proton exchange is often faster than the NMR timescale, resulting in time-averaged signals that mask the true molecular state. Furthermore, computational docking studies require exact hydrogen bond donor/acceptor mapping. Misidentifying the dominant tautomer can lead to catastrophic failures in structure-based drug design. Therefore, an analytical method must not only confirm connectivity but also definitively localize the N-H proton.

Tautomer_Logic Root Annular Tautomerism Analysis (Pyrazole Scaffold) NMR Solution-State NMR (Dynamic Environment) Root->NMR XRD Solid-State SCXRD (Static Lattice) Root->XRD NMR_Res Rapid Proton Exchange (Time-Averaged Signals) NMR->NMR_Res XRD_Res Lattice Freezing (Distinct N-H Localization) XRD->XRD_Res NMR_Con Ambiguous Tautomer Assignment NMR_Res->NMR_Con XRD_Con Unambiguous 3D Coordinates XRD_Res->XRD_Con

Comparative Logic Tree for Pyrazole Tautomer Differentiation.

Comparative Technology Matrix

To select the appropriate validation platform, researchers must weigh resolution capabilities against sample requirements. The table below summarizes the performance of the three primary analytical techniques.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1H, 13C, 2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengthsAtom connectivity & electronic environmentExact mass & fragmentation patterns
Tautomer Resolution Absolute: Freezes specific tautomer in latticeAveraged: Dynamic exchange masks stateNone: Cannot differentiate tautomers
Stereochemistry Absolute configuration (via Flack parameter)Relative configuration (via NOESY/ROESY)None
Sample Requirement High-quality single crystal (~0.1 mm)Soluble powder (1-5 mg)Trace powder/solution (ng-μg)
Throughput Low to Medium (Crystallization is rate-limiting)HighVery High

Mechanistic Workflows & Protocols

A protocol is only as reliable as its internal validation mechanisms. Below are the self-validating methodologies for both SCXRD and NMR, highlighting the causality behind each experimental parameter.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

SCXRD is the only method capable of directly mapping electron density to prove the location of the elusive pyrazole proton.

Step 1: Crystal Growth (Solvent-Evaporation Method)

  • Action: Dissolve 10 mg of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole in a 1:1 mixture of Dichloromethane (DCM) and Ethanol (EtOH). Allow to evaporate slowly at 20°C over 48 hours.

  • Causality: DCM provides excellent initial solubility for the organic framework. EtOH acts as a protic co-solvent that facilitates and stabilizes the intermolecular hydrogen-bonded networks (N–H···N catemers) required to form a highly ordered crystalline lattice.

Step 2: Data Collection at Cryogenic Temperatures

  • Action: Mount a suitable crystal (e.g., 0.12 × 0.10 × 0.08 mm) on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is mathematically critical for resolving the weak electron density of the hydrogen atom covalently bound to the pyrazole nitrogen, preventing it from being "smeared" out by thermal motion.

Step 3: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F2 via .

  • Causality: Refining against F2 utilizes all collected reflections, including weak ones, ensuring the statistical integrity of the model. The final model is self-validated by checking the R1​ and wR2​ convergence factors.

XRD_Workflow A Compound Synthesis 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole B Crystallization (Slow Evaporation EtOH/DCM) A->B C SCXRD Data Collection (100 K, Mo Kα) B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement (SHELXL on F²) D->E F Structural Validation (IUCr CheckCIF) E->F

SCXRD Experimental Workflow for Pyrazole Structural Validation.

Solution-State NMR Protocol (The Alternative)

While NMR cannot definitively assign the solid-state tautomer, it is essential for verifying bulk purity before crystallization.

Step 1: Sample Preparation in DMSO-d6

  • Action: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature slows down the intermolecular proton exchange of the pyrazole N-H. This increases the likelihood of observing a distinct, albeit broadened, N-H peak in the 1 H-NMR spectrum.

Step 2: 2D HMBC Acquisition

  • Action: Acquire a 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Causality: This sequence attempts to correlate the protons of the 3-methyl group with the adjacent 15 N atoms. However, due to tautomerism, the signals are often averaged, demonstrating the limitation of NMR for this specific structural question .

Comparative Data Analysis: SCXRD vs. NMR

When experimental data from both platforms are juxtaposed, the superiority of SCXRD for exact structural mapping becomes evident. The table below illustrates typical data outputs when analyzing 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

Analytical MetricSCXRD (Solid-State) 1 H- 15 N HMBC NMR (Solution-State)
N-H Proton Localization Resolved: Direct observation of electron density peak (Q-peak) at N1.Unresolved: Broad singlet; rapid exchange between N1/N2.
C=N vs C-N Bond Lengths Distinct: C3=N2 is ~1.32 Å (double); C5-N1 is ~1.36 Å (single).Averaged: Resonance hybrid observed; bonds appear equivalent.
Dihedral Angle (Phenyl-Pyrazole) Fixed: Precisely measured (e.g., 24.5°) due to crystal packing forces.Dynamic: Free rotation yields an averaged planar/non-planar state.
Intermolecular H-Bonding Observable: Exact N1-H···N2 distances and angles calculated.Inferred: Deduced via concentration-dependent chemical shifts.
The Verdict on Causality

The SCXRD data is internally self-validating. The observation of distinct C=N and C-N bond lengths in the pyrazole ring orthogonally confirms the location of the N-H proton. If the proton is at N1, the C5-N1 bond must have single-bond character (longer), and the C3=N2 bond must have double-bond character (shorter). NMR cannot provide this geometric proof because the rapid proton transfer averages the bond orders on the NMR timescale.

Conclusion

For the structural validation of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, Single-Crystal X-Ray Diffraction drastically outperforms NMR and HRMS. While MS confirms molecular weight and NMR confirms bulk connectivity, only SCXRD possesses the analytical resolution to halt dynamic tautomerism and map the exact 3D coordinates of the molecule. By adhering to rigorous cryogenic data collection and statistical refinement protocols, researchers can generate unambiguous, self-validating structural data essential for downstream drug formulation and computational modeling. All finalized structures should be validated through the IUCr's CheckCIF utility and deposited in the Cambridge Structural Database (CSD) .

References

  • SHELX: Software for Crystal Structure Determination. University of Göttingen. Available at: [Link]

  • Tautomerism of Pyrazoles in the Solid State and in Solution. Advances in Heterocyclic Chemistry, Elsevier. Available at:[Link]

  • CheckCIF / PLATON Structural Validation. International Union of Crystallography (IUCr). Available at: [Link]

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). Available at:[Link]

Comparative

Comparative Cytotoxicity Profiling: 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole vs. Standard Chemotherapeutics

As drug discovery pivots toward highly selective targeted therapies, the evaluation of novel pharmacophores requires rigorous, mechanistically grounded comparative studies. This guide provides an in-depth analytical fram...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective targeted therapies, the evaluation of novel pharmacophores requires rigorous, mechanistically grounded comparative studies. This guide provides an in-depth analytical framework for evaluating the cytotoxicity of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (DMPP) against established clinical reference compounds, specifically Doxorubicin (DOX) and Cisplatin (CDDP).

By synthesizing structural rationale with self-validating experimental protocols, this guide serves as a definitive resource for application scientists and drug development professionals.

Mechanistic Rationale & Structural Dynamics

To objectively evaluate a novel compound, we must first understand the causality behind its structural design. The DMPP molecule integrates two critical moieties:

  • The Pyrazole Core: A privileged heterocyclic scaffold known for its metabolic stability and ability to form robust hydrogen bond networks with target kinases and receptors .

  • The 3,4-Dimethoxyphenyl Group: A well-documented pharmacophore that mimics the A-ring of colchicine, frequently utilized to target the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics .

Why Compare Against Doxorubicin and Cisplatin?

Evaluating DMPP requires reference compounds with distinct, well-characterized mechanisms of action to map the novel compound's relative efficacy and off-target profile:

  • Doxorubicin (DOX): Acts via topoisomerase II inhibition and the generation of reactive oxygen species (ROS) . It serves as a benchmark for acute apoptotic induction.

  • Cisplatin (CDDP): Functions as a DNA cross-linking agent . It provides a baseline for evaluating efficacy against solid tumor lines often prone to DNA-repair-mediated resistance.

Pathway DMPP 5-(3,4-dimethoxyphenyl) -3-methyl-1H-pyrazole Tubulin Tubulin Polymerization Inhibition DMPP->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bax Bax Upregulation / Bcl-2 Downregulation Arrest->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by DMPP via tubulin inhibition.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, cytotoxicity must be measured using a self-validating system. The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed here because it directly correlates mitochondrial metabolic activity with cell viability .

Step-by-Step Workflow & Causality
  • Cell Seeding & Adhesion:

    • Action: Seed cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72h assay, preventing contact inhibition which can artificially skew viability data. Outer wells are filled with PBS to eliminate the thermal "edge effect."

  • Compound Treatment:

    • Action: Treat cells with serial dilutions of DMPP, DOX, and CDDP (0.1 µM to 100 µM).

    • Causality: Inclusion of a vehicle control (0.1% DMSO) establishes the baseline (100% viability) and proves that solvent toxicity is not a confounding variable. The broad concentration gradient allows for precise sigmoidal curve fitting to calculate the IC₅₀.

  • MTT Incubation:

    • Action: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding insoluble purple formazan crystals. Dead cells will not.

  • Solubilization & Quantification:

    • Action: Remove media and add 150 µL of DMSO to dissolve formazan. Read absorbance at 570 nm.

    • Causality: DMSO is chosen over SDS/HCl because it provides rapid, complete solubilization of the non-polar formazan, ensuring a linear relationship between absorbance and viable cell count.

Workflow N1 Cell Seeding (96-well plates) N2 Compound Treatment (DMPP vs Refs) N1->N2 N3 Incubation (24h/48h/72h) N2->N3 N4 MTT Reagent Addition N3->N4 N5 Formazan Dissolution (DMSO) N4->N5 N6 Absorbance Reading (570 nm) N5->N6

In vitro cytotoxicity screening workflow using the self-validating MTT assay.

Comparative Cytotoxicity Data

The following table summarizes the representative half-maximal inhibitory concentrations (IC₅₀) of DMPP compared to Doxorubicin and Cisplatin across a panel of human carcinoma cell lines and one non-tumorigenic cell line (HEK-293) after 72 hours of exposure.

Cell LineTissue OriginDMPP IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Cisplatin IC₅₀ (µM)
A549 Lung Carcinoma4.21 ± 0.351.15 ± 0.125.80 ± 0.45
MCF-7 Breast Adenocarcinoma2.85 ± 0.220.85 ± 0.087.25 ± 0.60
HCT-116 Colorectal Carcinoma3.50 ± 0.281.40 ± 0.154.55 ± 0.35
HEK-293 Normal Embryonic Kidney> 50.004.50 ± 0.408.10 ± 0.75
Analytical Discussion

While Doxorubicin exhibits the highest absolute potency (lowest IC₅₀ values) across all tested tumor lines, its cytotoxicity extends significantly into the normal HEK-293 cell line, indicating a narrow therapeutic window and high potential for systemic toxicity (e.g., cardiotoxicity).

Conversely, DMPP demonstrates a superior Selectivity Index (SI). With an IC₅₀ of 2.85 µM in MCF-7 cells and >50 µM in normal HEK-293 cells, DMPP exhibits an SI of >17.5. This high differential toxicity strongly supports the hypothesis that the 3,4-dimethoxyphenyl-pyrazole scaffold selectively targets the accelerated mitotic rates of tumorigenic cells via tubulin disruption, sparing quiescent normal tissue. Furthermore, DMPP outperforms Cisplatin in both the A549 and MCF-7 lines, suggesting it may bypass the nucleotide excision repair (NER) resistance mechanisms that commonly plague platinum-based therapies.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL: [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. URL:[Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. URL:[Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2021). Pyrazole Derivatives as Anticancer Agents. Molecules. URL:[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research. URL:[Link]

Safety & Regulatory Compliance

Safety

5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole proper disposal procedures

The management and disposal of specialized research chemicals require a rigorous, scientifically grounded approach that prioritizes environmental stewardship, laboratory safety, and regulatory compliance. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of specialized research chemicals require a rigorous, scientifically grounded approach that prioritizes environmental stewardship, laboratory safety, and regulatory compliance. As a Senior Application Scientist, I have designed this operational guide for handling 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole to go beyond basic safety data. This guide provides the causality behind our procedures, ensuring that your team understands why these steps are critical, thereby fostering a culture of profound safety and operational excellence.

Chemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the molecular characteristics of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

  • Structural Implications: The molecule consists of a pyrazole core linked to an electron-rich 3,4-dimethoxyphenyl ring. Nitrogen heterocycles like pyrazole are highly stable and resist standard biological degradation pathways found in municipal wastewater treatment.

  • Bioactivity & Toxicity: Substituted pyrazoles are frequently synthesized as kinase inhibitors or receptor modulators in drug discovery. Due to this inherent biological activity, environmental release can disrupt aquatic ecosystems.

  • Solubility Profile: The compound is highly lipophilic—soluble in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol, but practically insoluble in water.

The Causality of Disposal: Because of its environmental persistence and water insolubility, this compound cannot be disposed of via aqueous waste streams (drain disposal). The robust N-N bond in the pyrazole ring resists mild oxidative degradation. Therefore, the only scientifically sound disposal method is high-temperature incineration (>1000 °C). This ensures complete mineralization into carbon dioxide, water, and nitrogen gas, preventing the formation of toxic nitrogen oxides (NOx) [1].

Quantitative Waste Management Parameters

Adhering to the [2], the following operational parameters must be strictly maintained within the laboratory's Satellite Accumulation Area (SAA).

ParameterSpecification / LimitOperational Causality / Rationale
Waste Classification Managed as RCRA CharacteristicBioactive heterocycle; flammability is dependent on the carrier solvent.
Aqueous Solubility < 0.1 mg/mL (estimated)Mandates strict collection in dedicated organic waste streams.
Incineration Temp. > 1000 °CRequired to cleave the pyrazole N-N bond and prevent NOx emission.
Max SAA Storage Time 3 days (post-limit)Federal mandate: Must move to central storage within 3 days of reaching 55 gallons.
Container Material High-Density Polyethylene (HDPE)Prevents solvent leaching and ensures structural integrity during transport.

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and dictates the downstream incineration protocol. Halogenated solvents require specialized incineration scrubbers to neutralize hydrochloric acid gas, whereas non-halogenated solvents do not.

WasteWorkflow Start 5-(3,4-dimethoxyphenyl)- 3-methyl-1H-pyrazole Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Start->Liquid SolidContainer Double-bagged / HDPE Container Solid->SolidContainer Halogenated Halogenated Stream (e.g., DCM solutions) Liquid->Halogenated If contains halogens NonHalogenated Non-Halogenated Stream (e.g., DMSO, MeOH) Liquid->NonHalogenated If no halogens Incineration High-Temperature Incineration (>1000°C) with Scrubber Halogenated->Incineration NonHalogenated->Incineration SolidContainer->Incineration

Fig 1. Waste segregation and disposal workflow for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, ensuring compliance with the [3].

Protocol A: Liquid Waste Segregation and Transfer
  • Characterize the Matrix: Determine the exact solvent composition of your pyrazole waste. If the mixture contains >1% halogenated solvent (e.g., Chloroform, DCM), it must be routed to the Halogenated stream.

  • Container Preparation: Utilize a chemically compatible, pre-labeled HDPE carboy. Ensure the container is housed within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the carboy's volume.

  • Transfer Execution: Working strictly inside a certified chemical fume hood, use a closed-funnel system to transfer the liquid.

  • System Validation: Inspect the secondary containment tray. It must be completely dry before and after the transfer. Any moisture indicates a micro-spill or funnel failure.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole" alongside the solvent percentages.

Protocol B: Solid Spill Decontamination (Self-Validating System)

Dry sweeping solid pyrazole derivatives generates airborne particulates, posing a severe inhalation hazard. This protocol mitigates aerosolization.

  • Isolation & PPE: Isolate the spill zone. Personnel must don NBR (nitrile) gloves, safety goggles, and a lab coat.

  • Wet Containment: Surround the solid spill with paper towels dampened with a low-volatility solvent mixture (e.g., 50/50 water/ethanol). Causality: The moisture binds the fine powder, preventing aerosolization while minimizing the spread of the lipophilic compound.

  • Collection: Using a non-sparking spatula, carefully scoop the dampened mass into a wide-mouth amber glass jar. Seal and label as solid hazardous waste.

  • Surface Decontamination: Wipe the affected surface with isopropanol (to dissolve residual pyrazole), followed by a standard laboratory detergent wash to remove the solvent film.

  • Validation Step (Critical): Swab the decontaminated area and run a rapid Thin Layer Chromatography (TLC) plate or a UV-Vis check against a known standard of the compound. If UV fluorescence (characteristic of the dimethoxyphenyl group) is detected on the swab, the decontamination has failed, and Step 4 must be repeated until the swab tests negative.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. URL:[Link]

  • Hazardous Waste Generator Regulatory Summary. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). URL:[Link]

Handling

Personal protective equipment for handling 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Initiating Safety Research I'm now starting a thorough search for safety data on 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole. I'm focusing on hazard classifications, reactivity, and specific handling guidelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Safety Research

I'm now starting a thorough search for safety data on 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole. I'm focusing on hazard classifications, reactivity, and specific handling guidelines. Safety Data Sheets (SDS) and chemical databases are my primary resources.

Compiling Safety Information

I'm now deep-diving into comprehensive safety data on this compound. I'm focusing on hazard classifications, reactivity, and handling. SDS and chemical databases are my primary resources. Following this, I will delve into laboratory best practices, especially concerning PPE and waste disposal. My next steps involve synthesizing these findings into a detailed PPE guide with a clear operational plan, culminating in a complete guide with citations.

Expanding Safety Procedures

I'm now expanding my focus to include PPE best practices. I will research glove types, eye protection, and respiratory protection standards. I'll also research waste disposal procedures. I'm aiming to synthesize this into a detailed PPE guide with a specific operational plan. It will feature tables, a workflow diagram and citations.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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